3-Deoxy-3-azido-25-hydroxyvitamin D3
Beschreibung
The exact mass of the compound 3-Deoxy-3-azido-25-hydroxyvitamin D3 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3-Deoxy-3-azido-25-hydroxyvitamin D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Deoxy-3-azido-25-hydroxyvitamin D3 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H43N3O |
|---|---|
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C27H43N3O/c1-19-10-13-23(29-30-28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)31/h11-12,20,23-25,31H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1 |
InChI-Schlüssel |
XSCCVONAMAFUQP-DTOXIADCSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)N=[N+]=[N-])C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)N=[N+]=[N-])C |
Synonyme |
3-DAHV-D3 3-deoxy-3-azido-25-hydroxycholecalciferol 3-deoxy-3-azido-25-hydroxyvitamin D3 3-deoxy-3-azido-25-hydroxyvitamin D3, 26,27-3H-labeled |
Herkunft des Produkts |
United States |
Unveiling the Mechanism of Action of 3-Deoxy-3-azido-25-hydroxyvitamin D3: A Photoaffinity Probe for Secosteroid Binding Proteins
Core Rationale and Structural Chemistry
Understanding the precise stereochemical interfaces of the Vitamin D Binding Protein (VDBP) and the Vitamin D Receptor (VDR) is a foundational requirement for rational drug design in endocrinology. To map these sterically restricted active sites, researchers engineered 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) , a highly specialized photoaffinity label[1].
The structural design of Az-25-OH-D3 is rooted in structure-activity relationship (SAR) causality. The C-25 hydroxyl group of native 25-hydroxyvitamin D3 (25-OH-D3) is an absolute prerequisite for high-affinity anchoring within the VDBP pocket; modifications here drastically ablate binding[1]. Conversely, the C-3 position on the A-ring does not participate in critical ligand-binding interactions. By replacing the C-3 hydroxyl with an azido (–N3) substituent, the resulting Az-25-OH-D3 molecule suffers only a minimal steric penalty. This allows the analog to maintain an apparent dissociation constant ( KD,app ) of 1.3 nM, which is merely a 6-fold reduction compared to the native parent compound[2][3]. This unique structural tolerance makes the C-3 position the optimal vector for photoactivatable tagging.
Photochemical Mechanism of Action
Az-25-OH-D3 operates through a light-triggered, zero-length covalent cross-linking mechanism[1]. The mechanistic pathway is defined by three distinct phases:
-
Reversible Equilibrium Docking: In the absence of light, the probe enters the hydrophobic binding pocket of VDBP, establishing a reversible equilibrium identical to the native ligand[3].
-
Photolysis and Nitrene Generation: Upon irradiation with short-wavelength ultraviolet (UV) light (254 nm), the azido group undergoes rapid photolysis, expelling nitrogen gas ( N2 ). This cleavage generates a highly reactive, electron-deficient nitrene intermediate[1][2].
-
Covalent Insertion: The causality behind choosing an azido group lies in the ultra-short half-life (nanoseconds) of the resulting nitrene. This rapid decay prevents the intermediate from diffusing out of the binding pocket into the bulk solvent. Instead, it instantly inserts into adjacent C–H, N–H, or O–H bonds of the amino acid residues lining the VDBP active site, forming an irreversible covalent linkage[1].
Fig 1: Photochemical mechanism of Az-25-OH-D3 activation and covalent binding to VDBP.
Quantitative Binding Metrics
The efficacy of Az-25-OH-D3 as a probe is validated by its binding kinetics. Scatchard analysis demonstrates that while the probe has a slightly lower affinity than the native ligand, it retains sufficient specificity to map the active site accurately[3].
| Parameter | 25-Hydroxyvitamin D3 (Native) | 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Probe) |
| Apparent Dissociation Constant ( KD,app ) | 0.21 nM | 1.3 nM |
| Binding Affinity Reduction | Baseline (1x) | ~6-fold reduction |
| Reversible Binding (Dark Phase) | 100% | 12% of total probe pool |
| Covalent Incorporation (UV Phase) | 0% | ~3% of reversibly bound probe |
| Competitive Inhibition (Specificity) | N/A | 70–80% reduction by native ligand |
Data synthesized from Scatchard analysis of human plasma VDBP[3].
Self-Validating Experimental Methodology: VDBP Photoaffinity Labeling
To ensure scientific integrity, any photoaffinity labeling protocol must be a self-validating system. The core of this validation is the homologous competitive binding assay . If the covalent cross-linking is truly specific to the VDBP active site, an excess of the native ligand (25-OH-D3) will saturate the pocket, competitively excluding the azido probe and preventing covalent incorporation[1][3].
Step-by-Step Protocol
-
Probe Synthesis & Preparation: Synthesize tritiated[ 3 H]-Az-25-OH-D3 from [ 3 H]-25-OH-D3. Causality: Utilizing a tritiated backbone retains the high specific radioactivity required for downstream autoradiographic detection without altering the molecule's steric footprint[3].
-
Reversible Incubation (Dark Phase): Incubate purified human plasma VDBP with [ 3 H]-Az-25-OH-D3 in a physiological buffer at 4°C in complete darkness. Causality: Strict darkness is mandatory to prevent premature photolysis of the azido group before the probe has achieved thermodynamic equilibrium within the binding pocket[3].
-
Competitive Validation (The Self-Validating Control): In a parallel control cohort, pre-incubate VDBP with a 100-fold molar excess of unlabeled 25-OH-D3 before adding the tritiated probe. Causality: This step proves spatial specificity. Literature confirms that this competition reduces covalent binding by 70–80%, verifying that the probe targets the specific secosteroid pocket rather than non-specifically adhering to the protein's exterior[1][3].
-
Photoactivation: Irradiate the samples with medium-intensity, short-wavelength UV light (254 nm) for ≤ 5 minutes[1]. Causality: The 254 nm wavelength provides the exact activation energy required to cleave the N–N bond of the azide. Limiting exposure to under 5 minutes prevents widespread UV-induced denaturation of the target protein[1].
-
Denaturation and Resolution: Denature the protein complexes using Sodium Dodecyl Sulfate (SDS) and heat, then resolve the proteins via SDS-PAGE. Causality: SDS disrupts all non-covalent interactions. Therefore, any radioactivity remaining associated with the VDBP band post-electrophoresis must be covalently linked[3].
-
Quantification: Excise the VDBP bands and quantify the covalent incorporation using liquid scintillation counting, or visualize the cross-linked complexes via autoradiography[3].
Fig 2: Self-validating experimental workflow for VDBP photoaffinity labeling.
Conclusion
3-Deoxy-3-azido-25-hydroxyvitamin D3 represents a masterclass in rational chemical biology design. By exploiting the steric tolerance of the secosteroid A-ring's C-3 position, researchers successfully integrated a photoactivatable azido tag without destroying native binding affinity[2]. Coupled with a rigorously controlled, self-validating photoactivation protocol, Az-25-OH-D3 has been instrumental in mapping the sterically restricted binding pockets of plasma transport proteins, paving the way for the development of highly specific VDR modulators[1][3].
References
Sources
An In-depth Technical Guide on the Structural Properties of 3-Azido Vitamin D3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the structural properties of 3-azido vitamin D3 derivatives. By integrating established principles of vitamin D chemistry with specific insights into the introduction of an azido functionality at the C3 position, we aim to equip researchers with the foundational knowledge necessary for the design, synthesis, and evaluation of this unique class of vitamin D analogs.
Introduction: The Enduring Relevance of Vitamin D3 and the Rationale for A-Ring Modification
Vitamin D3, a secosteroid hormone, is a critical regulator of calcium and phosphate homeostasis. Its hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its biological effects primarily through the vitamin D receptor (VDR), a ligand-activated transcription factor that modulates the expression of numerous genes.[1][2] Beyond its classical role in bone metabolism, the VDR is implicated in a wide array of physiological processes, including cell proliferation and differentiation, immune modulation, and metabolic regulation.[2][3][4]
The therapeutic potential of vitamin D analogs is often hampered by dose-limiting hypercalcemia.[2] This has spurred extensive research into the development of synthetic analogs with dissociated activity profiles, aiming to separate the desirable anti-proliferative, pro-differentiating, or immunomodulatory effects from the calcemic actions.[4] A key strategy in this endeavor has been the chemical modification of the vitamin D3 scaffold, with the A-ring being a particularly fruitful target for structural variation.[5][6][7] Modifications at the C2 and C3 positions have been shown to significantly influence VDR binding affinity and subsequent transcriptional activity.[8][9]
The introduction of a 3-azido group represents a strategic modification. The azide moiety is not only a versatile chemical handle for further derivatization via "click chemistry," but its electronic and steric properties can also profoundly impact the conformational dynamics of the A-ring, thereby modulating interaction with the VDR. Furthermore, azido-substituted analogs can serve as valuable photoaffinity probes to elucidate ligand-receptor interactions.[10][11]
Synthesis of 3-Azido Vitamin D3 Derivatives: A Strategic Approach
The synthesis of 3-azido vitamin D3 derivatives typically involves the introduction of the azido group onto a suitable vitamin D3 precursor. A common and effective strategy employs a starting material with a hydroxyl group at the C3 position, which can be converted to the corresponding azide.
Experimental Protocol: Synthesis of 3β-Azido-3-deoxy-vitamin D3
This protocol outlines a representative synthesis of a 3β-azido vitamin D3 derivative starting from vitamin D3.
Materials:
-
Vitamin D3
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Pyridine
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Activation of the 3β-Hydroxyl Group:
-
Dissolve vitamin D3 in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add tosyl chloride (or mesyl chloride) to the solution.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3β-tosyloxy (or mesyloxy) vitamin D3.
-
-
Nucleophilic Substitution with Azide:
-
Dissolve the crude 3β-tosyloxy (or mesyloxy) vitamin D3 in anhydrous DMF.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3β-azido-3-deoxy-vitamin D3.
-
Causality Behind Experimental Choices:
-
Activation of the Hydroxyl Group: The 3β-hydroxyl group is a poor leaving group. Conversion to a tosylate or mesylate creates a good leaving group, facilitating the subsequent nucleophilic substitution by the azide ion. Pyridine acts as a base to neutralize the HCl or MsOH generated during the reaction.
-
Choice of Solvent: DMF is a polar aprotic solvent that is ideal for SN2 reactions. It effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.
-
Inert Atmosphere: Vitamin D3 and its derivatives are susceptible to oxidation and isomerization, particularly when heated or exposed to light. Conducting the reaction under an inert atmosphere minimizes these side reactions.
Structural Properties: The Impact of the 3-Azido Group on A-Ring Conformation
The A-ring of vitamin D3 in solution exists as a dynamic equilibrium of two rapidly interconverting chair conformations.[12][13] The introduction of a substituent at the C3 position can significantly influence this equilibrium.
Conformational Analysis by NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for studying the conformational preferences of the A-ring.[13][14] The coupling constants between the protons on the A-ring, particularly the C1, C2, C3, and C4 protons, are highly dependent on the dihedral angles between them, which in turn are determined by the ring's conformation.
Expected ¹H NMR Spectral Features of 3β-Azido-3-deoxy-vitamin D3:
In the case of a 3β-azido derivative, the bulky and electronically distinct azido group is expected to exhibit a preference for the equatorial position to minimize steric interactions. This will favor one chair conformation over the other. The proton at C3 (H-3) will consequently be in the axial position. This will result in a characteristic splitting pattern for H-3, typically a narrow multiplet due to small axial-equatorial and equatorial-equatorial couplings.
Experimental Protocol: ¹H NMR Analysis of A-Ring Conformation
-
Sample Preparation: Dissolve a pure sample of the 3-azido vitamin D3 derivative in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.[14]
-
Spectral Analysis:
-
Identify the signals corresponding to the A-ring protons.
-
Measure the coupling constants (J-values) for the H-3 proton with the H-2 and H-4 protons.
-
A small J-value for the coupling between H-3 and the adjacent protons is indicative of an axial orientation of H-3, and thus an equatorial orientation of the 3-azido group.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive, solid-state picture of the molecular structure, including the precise conformation of the A-ring and the orientation of the 3-azido substituent.[9][15][16] While the solution and solid-state conformations may differ, crystallographic data provides invaluable ground truth for calibrating computational models and interpreting NMR data.
Structure-Activity Relationships: Predicting Biological Potency
The biological activity of vitamin D analogs is intimately linked to their ability to bind to the VDR. The conformation of the A-ring is a critical determinant of this binding affinity.
| Derivative Type | Key Structural Feature | Expected Impact on VDR Binding | Rationale |
| 3β-Azido-3-deoxy-vitamin D3 | Equatorial azido group | Potentially reduced binding compared to 1α,25-(OH)2D3 | The 3β-hydroxyl group of the natural ligand forms a crucial hydrogen bond with the VDR. The azido group, while a hydrogen bond acceptor, has different electronic and steric properties that may not be optimal for this interaction. |
| 3α-Azido-3-deoxy-vitamin D3 | Axial azido group | Likely significantly reduced binding | An axial substituent at C3 can introduce steric clashes within the VDR ligand-binding pocket, disrupting the overall fit of the ligand. |
| 2α- and 2β-Substituted Analogs | Substituents at C2 | Varied effects depending on the nature and stereochemistry of the substituent. Small, hydrogen-bonding substituents can enhance activity.[8] | The C2 position is also in proximity to the VDR ligand-binding pocket, and modifications here can influence ligand positioning and interaction. |
Insights from Related Analogs:
-
Studies on 3-deoxy-1α-hydroxyvitamin D3 have shown that the absence of the 3-hydroxyl group can still permit biological activity, suggesting that this interaction is not absolutely essential but contributes to high-affinity binding.[12]
-
Research on vitamin D3 derivatives with nitrogen-linked substituents at the A-ring C-2 position has demonstrated that the size and hydrogen-bonding capacity of the substituent are critical for VDR-mediated transcriptional activity.[8] This suggests that the electronic nature of the 3-azido group could play a significant role in its interaction with the VDR.
Visualization of Key Concepts
Diagram 1: Synthetic Workflow for 3β-Azido-3-deoxy-vitamin D3
Caption: Synthetic pathway for 3β-azido-3-deoxy-vitamin D3.
Diagram 2: A-Ring Conformational Equilibrium
Caption: Dynamic equilibrium of A-ring chair conformations.
Conclusion and Future Directions
The introduction of a 3-azido group to the vitamin D3 scaffold offers a compelling avenue for the development of novel analogs with unique biological profiles. The structural properties of these derivatives, particularly the conformational bias of the A-ring induced by the azido substituent, are critical to their interaction with the VDR and their subsequent biological activity.
Future research in this area should focus on:
-
Comprehensive SAR Studies: Synthesis and biological evaluation of a broader range of 3-azido vitamin D3 derivatives, including those with modifications on the side chain and CD-ring, are needed to establish clear structure-activity relationships.
-
Co-crystallization Studies: Obtaining X-ray crystal structures of 3-azido vitamin D3 analogs in complex with the VDR would provide invaluable insights into their binding mode and the structural basis of their activity.
-
Applications in Chemical Biology: The azido group can be exploited as a chemical handle for conjugation to fluorescent dyes, affinity resins, or other molecules, enabling the development of powerful tools for studying vitamin D signaling pathways.
By leveraging a deep understanding of their structural properties, 3-azido vitamin D3 derivatives hold significant promise as both therapeutic candidates and research tools in the ever-expanding field of vitamin D biology.
References
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Crystal Structure Analysis of Vitamin D receptor. (2011). RCSB PDB. [Link]
-
Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position. (2015). PubMed. [Link]
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Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. (2011). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3. (1991). PubMed. [Link]
-
Synthesis, biological evaluation, and conformational analysis of A-ring diastereomers of 2-methyl-1,25-dihydroxyvitamin D(3) and their 20-epimers: unique activity profiles depending on the stereochemistry of the A-ring and at C-20. (2000). PubMed. [Link]
-
The chemistry and conformational and biological analysis of vitamin D3, its metabolites and analogues. (2025). ResearchGate. [Link]
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Biological activity of vitamin D3 derivatives in inducing differentiation of HL-60 human promyelocytic leukemia cells. (1984). PubMed. [Link]
-
Synthesis, conformational analysis, and biological evaluation of 19-nor-vitamin D3 analogues with A-ring modifications. (2009). PubMed. [Link]
-
Synthesis, conformational analysis, and biological evaluation of 19-nor-vitamin D3 analogues with A-ring modifications. (n.d.). ChEMBL - EMBL-EBI. [Link]
-
Structure-Activity Relationship Studies of Vitamin D3 Analogues Containing an Ether or Thioether Linker as Hedgehog Pathway Inhibitors. (2018). PubMed. [Link]
- Synthesis and biological action of 3-deoxy-vitamin D3 and 3-deoxy-25-hydroxyvitamin D3. (n.d.). No source found.
- Synthesis and determination of the configuration of 23,25-dihydroxy-vitamin D3; a new metabolite of vitamin D3; X-ray crystal structure of a 3,23,25-triol precursor. (n.d.). No source found.
- Synthetic Studies on Vitamin D Derivatives with Diverse but Selective Biological Activities. (2025). No source found.
-
Conformational Analysis and Vitamin D 3. (n.d.). ResearchGate. [Link]
-
1H nuclear magnetic resonance studies of the conformations of vitamin D compounds in various solvents. (n.d.). PubMed. [Link]
-
Structure–activity relationship studies on vitamin D-based selective SREBP/SCAP inhibitor KK-052. (n.d.). RSC Publishing. [Link]
- Vitamin D: Structure and mechanism of action. (2022). No source found.
- Vitamin D - A Structural Elucidation Example Using the Agilent 400-MR. (n.d.). No source found.
-
Crystallization and preliminary X-ray diffraction studies of vitamin D3 hydroxylase, a novel cytochrome P450 isolated from Pseudonocardia autotrophica. (n.d.). PMC. [Link]
-
Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase. (2022). PMC. [Link]
-
Vitamins D: Relationship between Structure and Biological Activity. (2018). PMC. [Link]
-
Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3. (n.d.). PubMed. [Link]
-
Synthetic Modulators of the Vitamin D Receptor: From Structural Innovation to Disease-Specific Applications. (2026). MDPI. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Crystallization and preliminary X-ray diffraction studies of vitamin D3 hydroxylase, a novel cytochrome P450 isolated from Pseudonocardia autotrophica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamins D: Relationship between Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, conformational analysis, and biological evaluation of 19-nor-vitamin D3 analogues with A-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Synthesis, conformational analysis, and biological evaluation of 19-nor-vitamin D3 analogues with A-ring modifications. (CHEMBL1154266) - ChEMBL [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, biological evaluation, and conformational analysis of A-ring diastereomers of 2-methyl-1,25-dihydroxyvitamin D(3) and their 20-epimers: unique activity profiles depending on the stereochemistry of the A-ring and at C-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structural Dynamics and Binding Affinity of 3-Deoxy-3-azido-25-hydroxyvitamin D3: Probing VDBP and VDR Interactions
Executive Summary
The structural interrogation of the Vitamin D endocrine system relies heavily on photoaffinity labeling to map ligand-binding domains (LBDs). A premier tool in this biochemical arsenal is 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3). While frequently discussed in the context of vitamin D transport and signaling, a critical structural dichotomy exists regarding its binding affinity.
This technical guide delineates the binding kinetics of Az-25-OH-D3, explicitly resolving its high-affinity interaction with the Vitamin D Binding Protein (VDBP) versus its negligible affinity for the Vitamin D Receptor (VDR). By examining the causality behind these molecular interactions, we provide a self-validating framework for designing and executing photoaffinity experiments in secosteroid research.
The Structural Dichotomy: Ligand Recognition in VDBP vs. VDR
To understand the binding affinity of 3-deoxy-3-azido-25-hydroxyvitamin D3, we must first analyze the steric and electrostatic requirements of its two potential targets: VDBP (the primary serum transporter) and VDR (the nuclear transcription factor)[1].
Why Az-25-OH-D3 Fails to Bind VDR
The VDR LBD is an exquisitely highly constrained pocket evolved to recognize the active hormonal form, 1,25-dihydroxyvitamin D3[1]. High-affinity VDR binding is strictly dependent on two structural pillars in the secosteroid A-ring:
-
The 1α-Hydroxyl Group: Forms essential hydrogen bonds with Ser237 and Arg274 in the VDR pocket. Because Az-25-OH-D3 is a derivative of the non-hormonal 25-OH-D3 precursor, it lacks this critical 1α-OH group, inherently reducing its VDR affinity by over 100-fold[1][2].
-
The C-3 Hydroxyl Group: In the natural hormone, the C-3 hydroxyl acts as a hydrogen bond donor/acceptor with Tyr143 and Ser278. In Az-25-OH-D3, this hydroxyl is replaced by a bulky, non-polar azido ( −N3 ) group. This modification introduces severe steric clash and abolishes the enthalpy gained from hydrogen bonding.
Why Az-25-OH-D3 Successfully Binds VDBP
In stark contrast, VDBP functions as a high-capacity circulatory reservoir. Its binding cleft is highly specific for the hydrophobic secosteroid backbone and the C-25 hydroxyl group, but it is remarkably tolerant of modifications at the A-ring[4][5]. The C-3 position is oriented toward a more solvent-accessible region of the VDBP binding cleft. Consequently, attaching an azido group directly to the C-3 position of the vitamin D skeleton results in a minimal thermodynamic penalty, reducing affinity by only ~6-fold compared to the parent 25-OH-D3[3][4].
Quantitative Binding Affinity Profiles
To facilitate assay design, the thermodynamic binding parameters (Apparent Dissociation Constant, KD,app ) of key vitamin D metabolites and their azido-derivatives are summarized below. Data is derived from competitive Scatchard analysis[3][4].
| Ligand | Target Protein | Apparent KD (nM) | Relative Affinity | Primary Function |
| 25-OH-D3 | VDBP | 0.21 nM | 1x (Baseline) | Natural Transport Metabolite |
| 3-Deoxy-3-azido-25-OH-D3 | VDBP | 1.3 nM | ~1/6x | Photoaffinity Label for VDBP |
| 25-OH-D3 | VDR | >100 nM | Very Low | Non-hormonal Precursor |
| 3-Deoxy-3-azido-25-OH-D3 | VDR | Undetectable | Negligible | Not Applicable for VDR |
| 1,25-(OH)2D3 | VDR | ~0.1 nM | 1x (Baseline) | Active Hormone |
| 3-Deoxy-3-azido-1,25-(OH)2D3 | VDR | ~15 nM | ~1/150x | Photoaffinity Label for VDR |
Table 1: Comparative binding affinities demonstrating the target specificity of C-3 azido modifications.
Pathway and Target Specificity Visualization
The following diagram maps the logical relationship between vitamin D metabolites, their physiological targets, and where specific photoaffinity labels can be successfully deployed.
Vitamin D pathways and target specificities of azido-photoaffinity labels.
Self-Validating Experimental Protocol: Photoaffinity Labeling
To utilize tritiated [³H]-3-deoxy-3-azido-25-OH-D3 for mapping the VDBP active site (or its 1,25-analog for VDR), a rigorous, self-validating methodology is required. The inclusion of a competitive displacement step ensures that the resulting covalent bonds are localized exclusively to the physiological binding pocket, rather than resulting from non-specific hydrophobic aggregation[4].
Step-by-Step Methodology
Step 1: Ligand Preparation & Dark Incubation
-
Action: Incubate purified human VDBP (or plasma) with 10 nM [³H]-3-deoxy-3-azido-25-OH-D3 in a physiological buffer (pH 7.4) at 4°C for 2 hours.
-
Causality: The azido group is highly photoreactive. Conducting this step in absolute darkness ensures the ligand reaches thermodynamic equilibrium with the protein's binding pocket before any irreversible covalent chemistry occurs[4].
Step 2: The Self-Validation Mechanism (Competitive Displacement)
-
Action: Split the incubation mixture into two cohorts. To Cohort B (Control), add a 100-fold molar excess (1 µM) of unlabeled parent 25-OH-D3.
-
Causality: This is the critical validation step. Because the parent compound has a slightly higher affinity ( KD 0.21 nM) than the azido-probe ( KD 1.3 nM), it will aggressively outcompete the tritiated probe for the active site. If the subsequent radioactive labeling drops by >75% in Cohort B, it confirms that the azido-probe in Cohort A was specifically docked in the true ligand-binding pocket[4].
Step 3: Photocrosslinking via Nitrene Generation
-
Action: Expose the samples to short-wavelength UV irradiation (254 nm) for 5 minutes on ice.
-
Causality: UV light at 254 nm triggers the photolysis of the azido ( −N3 ) group, expelling nitrogen gas ( N2 ) and generating a highly reactive singlet nitrene intermediate. This nitrene instantaneously inserts into adjacent C-H or heteroatom bonds within the binding pocket, forming a permanent covalent linkage[3][4]. Ice is used to prevent thermal degradation of the protein during irradiation.
Step 4: Denaturing Analysis
-
Action: Subject the crosslinked complexes to SDS-PAGE followed by fluorography/autoradiography.
-
Causality: Denaturing conditions unfold the protein and strip away any reversibly bound (un-crosslinked) ligand. Only the covalently bound [³H]-probe will migrate with the VDBP band (approx. 58 kDa), providing a quantifiable radioactive signal.
Self-validating workflow for photoaffinity labeling using tritiated azido-vitamin D analogs.
Conclusion
The utility of 3-deoxy-3-azido-25-hydroxyvitamin D3 in structural biology is defined by its target specificity. While it serves as an exceptional, high-affinity photoaffinity probe for mapping the Vitamin D Binding Protein (VDBP)[4], its structural deviations from the active hormone render its binding affinity to the Vitamin D Receptor (VDR) virtually non-existent[1]. Recognizing this dichotomy is paramount for researchers designing assays to probe the secosteroid endocrine system, ensuring that the correct hydroxylated analog is paired with its corresponding physiological target[2][3].
References
-
Link, R. P., Kutner, A., Schnoes, H. K., & DeLuca, H. F. (1987). Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3. Biochemistry, 26(13), 3957-3964.[Link]
-
Kutner, A., et al. (1986). Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein. Bioorganic Chemistry, 14(2), 134-147.[Link]
- Soliman, M., et al. (2019). Therapeutic vitamin D conjugates.
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- 1. US9789197B2 - RNAi vitamin D conjugates - Google Patents [patents.google.com]
- 2. US12233115B2 - Long-acting parathyroid hormone - Google Patents [patents.google.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis Pathways and Photoaffinity Applications of 3-Deoxy-3-azido-25-hydroxyvitamin D3: A Technical Guide
Introduction: The Mechanistic Need for Skeletal Azidation
The Vitamin D Binding Protein (VDBP or DBP) is the primary plasma transporter for vitamin D metabolites, playing a critical role in secosteroid pharmacokinetics and bioavailability. Mapping the sterically restricted ligand-binding pocket of DBP requires photoaffinity labels that do not drastically alter the native topology of the ligand.
Early structural probes utilized bulky azidobenzoate derivatives attached to the C-3 position via ester linkages. However, these bulky modifications resulted in a 104
- to 106 -fold decrease in binding affinity . To resolve this, researchers developed 3-deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) by directly substituting the 3β-hydroxyl group with a compact azido group. This direct skeletal modification preserves high binding affinity—showing only a 20-fold reduction compared to the parent compound—and enables highly specific covalent cross-linking upon UV irradiation .
Core Synthesis Pathway: Causality and Chemical Logic
The synthesis of Az-25-OH-D3 relies on a highly controlled two-step activation and nucleophilic displacement strategy. The causality behind the reagent selection is driven by the extreme sensitivity of the vitamin D conjugated triene system to acidic conditions, which can trigger irreversible isomerization to inactive isotachysterols.
Step 1: Hydroxyl Activation (Tosylation)
The native 3β-hydroxyl group of 25-hydroxyvitamin D3 is a poor leaving group. It is first reacted with p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine at 0°C, gradually warming to room temperature.
-
Mechanistic Causality: Pyridine is explicitly chosen to act as both the solvent and an acid scavenger. By neutralizing the destructive HCl byproduct generated during sulfonate ester formation, pyridine prevents the acid-catalyzed degradation of the sensitive secosteroid backbone.
Step 2: Nucleophilic Azidation
The resulting 3β-tosylate intermediate is treated with sodium azide (NaN₃) in N,N-dimethylformamide (DMF) at elevated temperatures (80°C).
-
Mechanistic Causality: DMF, a polar aprotic solvent, is critical for this step. It heavily solvates the sodium cations while leaving the azide anions unsolvated ("naked") and highly nucleophilic. The reaction proceeds via a direct SN2 mechanism, resulting in the inversion of stereochemistry at the C-3 position to yield the 3α-azido epimer. Despite this epimerization, the resulting 3-deoxy-3-azido-25-hydroxyvitamin D3 retains potent affinity for the DBP binding pocket .
Chemical synthesis and photolabeling workflow of 3-Deoxy-3-azido-25-hydroxyvitamin D3.
Self-Validating Experimental Protocols: Photolabeling DBP
To utilize Az-25-OH-D3 as a reliable structural probe, the experimental workflow must differentiate between specific active-site labeling and non-specific surface binding. The following protocol incorporates a self-validating competition assay to ensure data integrity.
Protocol: Covalent Capture of DBP
1. Reversible Equilibration (Dark Phase): Incubate purified human DBP (or raw plasma) with tritiated Az-25-OH-D3 ([³H]-Az-25-OH-D3) in a physiological buffer (pH 7.4) at 4°C for 2 hours in complete darkness.
-
Causality: The low temperature prevents proteolytic degradation and stabilizes the reversible ligand-receptor complex prior to covalent locking. Darkness is mandatory to prevent premature photolysis of the azide.
2. Photoactivation (UV Phase): Transfer the reaction mixture to a quartz cuvette submerged in an ice bath. Irradiate with short-wavelength UV light (254 nm) for 2 to 5 minutes.
-
Causality: The 254 nm wavelength specifically excites the azide moiety, expelling nitrogen gas ( N2 ) to generate a highly reactive singlet nitrene. The ice bath prevents thermal denaturation of the protein during UV exposure. The nitrene rapidly inserts into adjacent C-H or N-H bonds of the amino acids lining the binding pocket, forming a permanent covalent bond .
3. Internal Validation (Competition Assay): Run a parallel sample containing [³H]-Az-25-OH-D3 and a 100-fold molar excess of unlabeled 25-hydroxyvitamin D3.
-
Causality: If the nitrene insertion is truly specific to the DBP binding pocket, the unlabeled native ligand will outcompete the azido probe for the active site. A successful, validated assay will show a 70–80% reduction in covalent radioactivity in this control sample, proving the labeling is site-directed rather than a non-specific collision .
4. Resolution and Analysis: Precipitate the proteins using trichloroacetic acid (TCA) to remove unbound lipids, denature the sample in SDS buffer, and resolve via SDS-PAGE. Detect the covalently bound [³H]-ligand using fluorography.
Step-by-step experimental workflow for photoaffinity labeling of DBP using Az-25-OH-D3.
Quantitative Data Summary
The efficacy of the direct azido modification is demonstrated by comparing its binding kinetics and labeling efficiency against the native ligand and bulkier first-generation analogs.
Table 1: Binding Affinity and Labeling Efficiency of Vitamin D3 Analogs
| Compound | Apparent Dissociation Constant ( KD,app ) | Relative Affinity vs. Native | Covalent Labeling Yield (Post-UV) |
| 25-Hydroxyvitamin D3 (Native) | 0.21 nM | 100% | N/A |
| 3-Deoxy-3-azido-25-OH-D3 | 1.3 nM | ~16.1% | ~3.0% |
| 3-Azidobenzoate-25-OH-D3 | > 2000 nM | < 0.01% | 0% (Fails to bind) |
Data synthesized from foundational studies demonstrating the superiority of direct skeletal azidation over bulky ester linkages in preserving secosteroid pharmacodynamics.
References
-
Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3. Biochemistry.[Link]
-
Photoactivable analogues for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein. Bioorganic Chemistry.[Link]
-
Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. Biochemistry.[Link]
The Pharmacokinetics of 3-Deoxy-3-azido-25-hydroxyvitamin D3 Analogs: A Technical Guide for Drug Development Professionals
Introduction: The Rationale for Novel Vitamin D3 Analogs
The hormonal form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a potent regulator of a vast array of physiological processes, extending far beyond its classical role in calcium and phosphorus homeostasis.[1][2] Its activities, which include modulating cellular proliferation, differentiation, apoptosis, and immune responses, are primarily mediated through the vitamin D receptor (VDR), a ligand-dependent transcription factor.[1][3][4] This broad spectrum of activity has spurred the development of synthetic analogs of 1,25(OH)2D3 with the goal of separating these diverse biological effects to create targeted therapies with improved therapeutic windows, particularly for hyperproliferative disorders like cancer and autoimmune diseases.[3][5][6]
The development of analogs with modifications at the C-3 position of the A-ring, such as 3-deoxy and 3-azido substitutions, represents a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of the vitamin D molecule. The 3β-hydroxyl group is known to be important for biological activity.[7] Its removal (3-deoxy) or replacement with a bioisostere like an azido group can significantly alter the molecule's interaction with key proteins, including the VDR and metabolizing enzymes like CYP24A1.[8] The azido group, in particular, can serve as a photoaffinity label, enabling the characterization of binding interactions with proteins.[9][10] This guide provides an in-depth technical overview of the anticipated pharmacokinetics of 3-Deoxy-3-azido-25-hydroxyvitamin D3 analogs, offering insights for researchers and professionals in the field of drug development.
Synthesis and Characterization of 3-Deoxy-3-azido-25-hydroxyvitamin D3 Analogs
The synthesis of these specialized vitamin D3 analogs typically involves a convergent approach, where the A-ring and the CD-ring systems are synthesized separately and then coupled. The introduction of the azido group at the C-3 position often requires stereospecific methods to ensure the desired configuration, as the stereochemistry of substituents on the A-ring is crucial for VDR binding and biological activity.[3]
A common strategy involves the use of a key intermediate, the Inhoffen-Lythgoe diol, which is derived from the ozonolysis of vitamin D2.[11] This CD-ring fragment can then be coupled with a synthetically prepared A-ring synthon containing the 3-azido modification. The synthesis of the A-ring itself can be achieved from chiral precursors to control the stereochemistry at C-3.
Key Synthetic Steps:
-
Preparation of the CD-ring Synthon: Typically, the Inhoffen-Lythgoe diol or a similar CD-ring fragment is prepared from commercially available vitamin D2 or other suitable starting materials.[11]
-
Synthesis of the 3-Azido-A-ring Synthon: This is a critical step requiring stereoselective introduction of the azide functionality. This can be achieved through various methods, including nucleophilic substitution of a suitable leaving group at the C-3 position with an azide salt.
-
Coupling of the A-ring and CD-ring Fragments: The two fragments are coupled using established methods, such as the Wittig-Horner reaction, to construct the full secosteroid backbone.
-
Hydroxylation at C-25: The final step often involves the introduction of the hydroxyl group at C-25 on the side chain, if not already present in the CD-ring fragment.
-
Purification and Characterization: The final product must be rigorously purified, typically using high-performance liquid chromatography (HPLC), and its structure confirmed by spectroscopic methods such as NMR and mass spectrometry.[12]
Diagram of a Generalized Synthetic Workflow:
Caption: Generalized synthetic workflow for 3-Deoxy-3-azido-25-hydroxyvitamin D3 analogs.
In Vitro Pharmacokinetics: Metabolism and Protein Binding
The pharmacokinetic profile of these analogs is expected to be significantly influenced by the modifications at the C-3 position.
Metabolic Stability
The primary route of inactivation for 1,25(OH)2D3 is hydroxylation by the enzyme CYP24A1.[8][13] This enzyme typically hydroxylates the side chain at C-24, initiating a catabolic cascade.[14] Modifications to the A-ring can influence the molecule's affinity for and metabolism by CYP24A1. The absence of the 3-hydroxyl group and the presence of the azido group may hinder recognition by CYP24A1, potentially leading to a longer metabolic half-life compared to the parent compound.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the 3-Deoxy-3-azido-25-hydroxyvitamin D3 analog (e.g., at 1 µM) with human liver microsomes (or recombinant CYP24A1) and an NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Protein Binding
Vitamin D and its metabolites are transported in the circulation bound to the vitamin D binding protein (DBP) and albumin.[15] The affinity for DBP is a critical determinant of the free concentration of the analog, which in turn influences its biological activity and clearance. The 3-azido group, being a photoaffinity label, can be used to covalently label the DBP binding site upon UV irradiation, providing direct evidence of binding.[10] Competitive binding assays are essential to quantify the binding affinity relative to the endogenous ligand, 25-hydroxyvitamin D3.[9]
Experimental Protocol: Competitive DBP Binding Assay
-
Incubation: Incubate a fixed concentration of radiolabeled 25-hydroxyvitamin D3 with purified human DBP in the presence of increasing concentrations of the 3-Deoxy-3-azido-25-hydroxyvitamin D3 analog.
-
Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal.
-
Quantification: Measure the radioactivity in the bound fraction.
-
Data Analysis: Determine the concentration of the analog that inhibits 50% of the radioligand binding (IC50) and calculate the binding affinity (Ki).
Diagram of Key Pharmacokinetic Processes:
Caption: Key pharmacokinetic processes for a vitamin D3 analog.
In Vivo Pharmacokinetics: Absorption, Distribution, and Elimination
Following administration, the pharmacokinetic profile of 3-Deoxy-3-azido-25-hydroxyvitamin D3 analogs in animal models will provide crucial information on their absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption
As fat-soluble molecules, vitamin D analogs are typically well-absorbed orally, often formulated in an oily vehicle to enhance absorption.[16] The pharmacokinetic parameters following oral and intravenous administration will be necessary to determine the absolute bioavailability.
Distribution
The high affinity for DBP will likely lead to a prolonged circulation time and a large volume of distribution, as the analog is distributed to tissues where DBP is taken up.
Metabolism and Excretion
The primary route of elimination for vitamin D metabolites is through biliary excretion after hepatic metabolism.[2] The anticipated increased metabolic stability of 3-Deoxy-3-azido-25-hydroxyvitamin D3 analogs may result in a lower clearance rate and a longer terminal half-life compared to 1,25(OH)2D3.[17]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Dosing: Administer the analog to rodents (e.g., mice or rats) via intravenous and oral routes at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the analog in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).
Analytical Methodologies: Quantification in Biological Matrices
The accurate quantification of vitamin D analogs in biological matrices is challenging due to their low concentrations and the presence of interfering endogenous compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity.[18][19][20]
Key Considerations for LC-MS/MS Method Development:
-
Sample Preparation: An efficient extraction method, such as liquid-liquid extraction or solid-phase extraction, is required to isolate the analog from the complex biological matrix and remove interfering substances.[20]
-
Chromatographic Separation: A robust chromatographic method is necessary to separate the analog from its potential metabolites and isobaric interferences.[19]
-
Mass Spectrometry Detection: Multiple reaction monitoring (MRM) is typically used for quantification, providing high selectivity and sensitivity.
-
Internal Standard: The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in extraction recovery and instrument response.[18]
Table 1: Anticipated Pharmacokinetic Parameters of a 3-Deoxy-3-azido-25-hydroxyvitamin D3 Analog Compared to 1,25(OH)2D3
| Parameter | 1,25(OH)2D3 (literature values) | 3-Deoxy-3-azido-25-hydroxyvitamin D3 Analog (Predicted) | Rationale for Prediction |
| Metabolic Half-life (in vitro) | Short | Longer | Reduced affinity for and/or metabolism by CYP24A1 due to 3-position modification.[8] |
| DBP Binding Affinity | High | High (to be determined) | The core structure is retained; the 3-azido group may influence binding.[10] |
| Clearance (in vivo) | High | Lower | Slower metabolism would lead to reduced clearance. |
| Terminal Half-life (in vivo) | 5-10 hours (healthy subjects)[17] | Longer | A lower clearance and large volume of distribution would result in a longer half-life. |
| Oral Bioavailability | Variable | To be determined | Dependent on formulation and first-pass metabolism. |
Structure-Activity Relationships and Therapeutic Implications
The modifications at the C-3 position are expected to have a profound impact on the structure-activity relationship of the vitamin D analog. The absence of the 3β-hydroxyl group, which is a key hydrogen bond donor for VDR interaction, may reduce VDR binding affinity and transcriptional activity.[7] However, the introduction of the azido group might introduce new interactions within the VDR ligand-binding pocket, potentially leading to a unique pharmacological profile.
The anticipated increase in metabolic stability could lead to a prolonged duration of action, which may be advantageous for certain therapeutic applications. A longer half-life could allow for less frequent dosing and more stable plasma concentrations.[1] However, it could also increase the risk of hypercalcemia, a common side effect of potent vitamin D analogs.[21] Therefore, a thorough evaluation of the calcemic activity of these analogs is essential.
Conclusion
3-Deoxy-3-azido-25-hydroxyvitamin D3 analogs represent a novel class of vitamin D derivatives with the potential for a unique pharmacokinetic and pharmacodynamic profile. The modifications at the C-3 position are likely to enhance metabolic stability, leading to a longer half-life and altered interaction with the vitamin D receptor. A comprehensive understanding of their ADME properties, through rigorous in vitro and in vivo studies coupled with validated analytical methodologies, is critical for their development as potential therapeutic agents. The insights gained from these studies will be invaluable for guiding the design of future vitamin D analogs with improved efficacy and safety profiles for a range of clinical applications.
References
- Structure-activity relationship study of vitamin D analogs with oxolane group in their side chain. PubMed. (2017, July 7).
- Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity. Anticancer Research. (2014, May 15).
- Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice. Clinical Chemistry. (2018, February 15).
- Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein. PubMed. (1991, May 14).
- Synthetic studies of vitamin D analogues. IX. Synthesis and differentiation-inducing activity of 1 alpha,25-dihydroxy-23-oxa-, thia-, and azavitamin D3. PubMed. (1991, December).
- Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. PMC. (2012, October 1).
- Vitamins D: Relationship between Structure and Biological Activity. PMC. (2018, July 20).
- Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- Vitamin D and Its Synthetic Analogs.
- Clinical Analysis of Vitamin D and Metabolites. Baqai Medical University.
- Structure–Activity Relationships for Vitamin D3-Based Aromatic A-Ring Analogues as Hedgehog Pathway Inhibitors.
- Synthetic Studies on Vitamin D Derivatives with Diverse but Selective Biological Activities. Journal of Synthetic Organic Chemistry, Japan. (2025, January 1).
- Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry. PMC. (2019, December 12).
- Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3. PubMed.
- Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. Organic & Biomolecular Chemistry (RSC Publishing).
- Part 2: Synthesis of the First Vitamin D Analogues with a Tetrazole Ring at the Side Chain.
- Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery. MDPI. (2021, October 31).
- Design and Synthesis of Fluoro Analogues of Vitamin D. MDPI. (2021, July 30).
- 25-Hydroxyvitamin D3 and 1,25-Dihydroxyvitamin D3 Promote the Differentiation of Human Subcutaneous Preadipocytes. PLOS One. (2012, December 18).
- Synthesis and biological action of 3-deoxy-vitamin D3 and 3-deoxy-25-hydroxyvitamin D3. FEBS Letters. (1979, January 15).
- Vitamin D: 3-deoxy-lalpha-hydroxyvitamin D3, biologically active analog of lalpha-dihydroxyvitamin D3. PubMed.
- Comparative Review of the Pharmacokinetics of Vitamin D Analogues.
- Vitamin D Metabolism and 25 Hydroxyvitamin D.
- Novel Approach for the Approximation of Vitamin D 3 Pharmacokinetics from In Vivo Absorption Studies. MDPI. (2023, February 27).
- Active vitamin D (1,25-dihydroxyvitamin D 3 ) increases host susceptibility to Citrobacter rodentium by suppressing mucosal Th17 responses. American Physiological Society Journal.
- Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives. Semantic Scholar. (2020, July 23).
- Vitamin D Metabolism. IntechOpen. (2021, April 2).
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Mapping Vitamin D Receptor Dynamics: The Role of 3-Deoxy-3-azido-25-hydroxyvitamin D3 in Cellular Signaling
Executive Overview
Understanding the cellular signaling cascade of Vitamin D requires precise structural mapping of its interactions with the serum Vitamin D Binding Protein (VDBP) and the intracellular Vitamin D Receptor (VDR). Because steroid-receptor interactions are highly transient, capturing the exact binding conformation in vitro is notoriously difficult. To overcome this limitation, researchers developed 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) , a photoaffinity analog that acts as a molecular "snapshot" tool. This whitepaper details the chemical rationale, quantitative binding dynamics, and self-validating methodologies for utilizing Az-25-OH-D3 in cellular signaling research.
Chemical Rationale & Structural Dynamics
The synthesis of Az-25-OH-D3 involves the direct attachment of a photoactivatable azido substituent at the C-3 position of the vitamin D skeleton[1]. The choice of the C-3 position is highly deliberate. Structural and competitive binding studies indicate that the C-3 position is not critical for ligand-receptor docking. Consequently, replacing the hydroxyl group with an azido group preserves the molecule's ability to fit into the sterically restricted binding pockets of both VDBP and VDR[1].
When exposed to short-wavelength ultraviolet (UV) light, the azido group undergoes rapid photolysis, expelling nitrogen gas ( N2 ) to form a highly reactive singlet nitrene intermediate. This nitrene instantly inserts into nearby carbon-hydrogen (C-H) or heteroatom-hydrogen bonds within the receptor's active site, converting a transient, reversible interaction into a permanent covalent bond[1].
Quantitative Binding & Affinity Metrics
Despite the structural modification, Az-25-OH-D3 maintains a remarkably high affinity for its target proteins. Scatchard analysis demonstrates that the analog binds reversibly in the dark and effectively competes with the parent compound for the same active site[2].
Table 1: Comparative Binding Dynamics of 25-OH-D3 and Az-25-OH-D3
| Metric | 25-Hydroxyvitamin D3 (Parent) | 3-Deoxy-3-azido-25-hydroxyvitamin D3 |
| Apparent Dissociation Constant ( KD,app ) | 0.21 nM[2] | 1.3 nM[2] |
| Binding Affinity Reduction | N/A (Baseline) | 20- to 150-fold lower[3] |
| Covalent Binding Efficiency | 0% (Non-covalent only) | ~3% of reversibly bound label[2] |
| Competitive Inhibition (Specificity) | N/A | 70–80% reduction with excess parent[2] |
Mechanistic Pathway Visualization
The following workflow illustrates the dual-phase nature of Az-25-OH-D3: its initial role as a traditional signaling ligand, followed by its activation as a covalent tag for downstream structural analysis.
Figure 1: Workflow of Az-25-OH-D3 transport, VDR binding, and UV-induced covalent cross-linking.
Self-Validating Experimental Protocol: Photoaffinity Labeling
To ensure scientific integrity, any photoaffinity labeling experiment must differentiate between specific active-site binding and non-specific surface cross-linking. The following protocol is designed as a self-validating system , incorporating an internal competition arm to prove causality and specificity.
Step 1: Reversible Binding (The Dark Phase)
-
Action: Incubate purified VDBP or VDR with tritiated ( 3H ) Az-25-OH-D3 in a physiological buffer at 4°C for 2 hours. Crucial: This step must be performed in absolute darkness or under red safe-light.
-
Causality: The azido group is highly photosensitive. Ambient laboratory light can trigger premature photolysis, leading to the generation of nitrene intermediates before the ligand has reached equilibrium within the receptor's active site. This would result in non-specific cross-linking with the solvent or off-target proteins.
Step 2: The Competition Control (Self-Validation Arm)
-
Action: Set up a parallel control sample containing the exact same concentrations of protein and 3H -Az-25-OH-D3, but add a 100-fold molar excess of unlabeled parent 25-OH-D3.
-
Causality: This is the cornerstone of the assay's trustworthiness. Because Az-25-OH-D3 and 25-OH-D3 compete for the exact same binding pocket[2], the massive excess of the parent compound will saturate the active sites. If the subsequent UV irradiation yields no radioactive labeling in this control group, it explicitly validates that the covalent bonds formed in the primary sample are highly specific to the active site, rather than random surface collisions[1].
Step 3: UV Photoactivation
-
Action: Expose the equilibrated samples to medium-intensity, short-wavelength UV light (254 nm) for a maximum of 5 minutes[1].
-
Causality: The 254 nm wavelength provides the precise activation energy required to expel N2 from the azido group without requiring prolonged exposure. Limiting the irradiation to 5 minutes or less prevents UV-induced denaturation or artifactual cross-linking of the target protein's backbone[1].
Step 4: Stringent Isolation and Analysis
-
Action: Terminate the reaction and subject the samples to denaturing conditions (e.g., boiling in SDS buffer), followed by SDS-PAGE or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Because the ligand is now covalently bound to the receptor, researchers can use highly stringent washing and denaturing conditions that would normally destroy a transient ligand-receptor complex. This allows for the complete removal of background noise and precise mapping of the binding pocket residues.
Conclusion
3-Deoxy-3-azido-25-hydroxyvitamin D3 remains a gold-standard probe in structural endocrinology. By understanding the causality behind its chemical activation and employing rigorous, self-validating competition protocols, researchers can confidently map the complex signaling networks of Vitamin D and accelerate the development of targeted VDR therapeutics.
References
-
Photoaffinity Labeling of Plasma Proteins Source: MDPI URL:[Link]
-
Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein Source: NASA Technical Reports Server (NTRS) / Bioorganic Chemistry URL:[Link]
-
Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 Source: PubMed (NIH) / Biochemistry URL:[Link]
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Application Note: Click Chemistry Profiling of Vitamin D Targets using 3-Deoxy-3-azido-25-hydroxyvitamin D3
Introduction & Mechanistic Rationale
Vitamin D3 and its active metabolites regulate calcium homeostasis and immune responses by interacting with the Vitamin D Binding Protein (VDBP) for serum transport and the Vitamin D Receptor (VDR) for intracellular signaling. Tagging these secosteroids with bulky fluorophores directly onto their backbone disrupts their steric profile, effectively abolishing receptor affinity.
To circumvent this, 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) was engineered as a bio-orthogonal probe. Mechanistically, the C-3 hydroxyl group of the A-ring is less critical for VDBP and VDR binding than the C-25 hydroxyl group[1]. By substituting the C-3 hydroxyl with a sterically minimal azido group, the probe retains high binding affinity—showing only a slight reduction compared to the native ligand[2][3]. Following physiological binding, the terminal azide can be covalently conjugated to an alkyne-functionalized reporter (e.g., fluorophore or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].
Quantitative Binding Metrics
The viability of Az-25-OH-D3 as a probe is validated by its competitive binding kinetics. Scatchard analysis demonstrates that the structural modification at C-3 preserves nanomolar affinity, making it highly effective for receptor profiling[2].
Table 1: Comparative Binding Affinities of Vitamin D3 Analogs
| Ligand / Probe | Target Protein | Binding Affinity (Kd,app) | Relative Affinity | Primary Application |
| 25-OH-D3 (Native) | VDBP | 0.21 nM | 1.0x | Endogenous Transport |
| 3-Deoxy-3-azido-25-OH-D3 | VDBP | 1.3 nM | ~6.2x reduction | Click Chemistry / Photoaffinity |
| 1,25-(OH)2D3 (Native) | VDR | ~0.1 nM | 1.0x | Endogenous Signaling |
| 3-Deoxy-3-azido-1,25-(OH)2D3 | VDR | ~2.0 nM | ~20x reduction | Target Profiling |
Experimental Design & Causality
A robust click chemistry protocol requires strict control over reaction kinetics and background noise.
-
Choice of Click Chemistry (CuAAC vs. SPAAC): While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) avoids copper toxicity, the bulky cyclooctynes (e.g., DBCO) suffer from severe steric hindrance when attempting to access azido-probes buried deep within the hydrophobic pockets of VDBP or VDR. CuAAC utilizes small terminal alkynes, ensuring rapid, high-yield conjugation even in sterically restricted environments.
-
ROS Mitigation: Cu(I) generation can produce Reactive Oxygen Species (ROS) that degrade proteins and secosteroid backbones. Premixing CuSO4 with the THPTA ligand ensures immediate chelation of Cu(I), preserving target protein integrity.
-
Self-Validating Logic: To definitively prove that the fluorescent signal arises from specific active-site binding rather than non-specific hydrophobic aggregation, a competition control (100x excess native 25-OH-D3) must be run in parallel.
Logical Workflow & Validation Diagrams
Fig 1. End-to-end workflow for tracking Vitamin D targets using CuAAC click chemistry.
Fig 2. Self-validating experimental logic ensuring signal specificity via competition.
Step-by-Step Protocol: In Vitro Labeling of VDBP/VDR
Note: Conduct all probe handling steps under low-light conditions to prevent UV-induced degradation of the secosteroid backbone.
Phase 1: Probe Incubation & Target Binding
-
Sample Preparation: Dilute protein lysate or serum samples in a physiological buffer (e.g., PBS, pH 7.4, supplemented with 1 mM EDTA to inhibit metalloproteases). Total protein concentration should be normalized to 1-2 mg/mL.
-
Establish Controls: Divide the sample into three aliquots to satisfy the self-validation logic:
-
Aliquot A (Vehicle): Add DMSO (0.1% v/v final).
-
Aliquot B (Test): Add Az-25-OH-D3 (Final concentration: 100 nM).
-
Aliquot C (Competition): Add native 25-OH-D3 (10 µM, 100x excess) 30 minutes prior to adding 100 nM Az-25-OH-D3.
-
-
Incubation: Incubate all aliquots at 4°C for 2 hours with gentle end-over-end rotation. Causality: Incubation at 4°C prevents endogenous protease activity and stabilizes the transient ligand-receptor complexes before covalent cross-linking.
Phase 2: CuAAC Click Reaction
-
Prepare Click Master Mix: For every 100 µL of sample, prepare the following mix immediately before use:
-
1 µL of Alkyne-Fluorophore (e.g., TAMRA-Alkyne, 10 mM in DMSO)
-
2 µL of CuSO4 (50 mM in H2O)
-
4 µL of THPTA ligand (50 mM in H2O)
-
Crucial Step: Premix CuSO4 and THPTA for 5 minutes at room temperature before proceeding.
-
Add 2 µL of Sodium Ascorbate (100 mM in H2O, freshly prepared). The solution should briefly turn pale yellow, indicating the reduction of Cu(II) to active Cu(I).
-
-
Reaction Initiation: Add 9 µL of the Click Master Mix to each 100 µL sample aliquot.
-
Conjugation: Incubate at room temperature (25°C) for 1 hour in the dark. Causality: Room temperature provides the thermodynamic energy required for the cycloaddition without denaturing the target proteins.
Phase 3: Protein Precipitation & Cleanup
Purpose: To remove unreacted fluorophore and probe, which would otherwise cause massive background signal during downstream fluorescence imaging.
-
Add 400 µL of ice-cold Methanol to the 109 µL reaction mixture. Vortex briefly.
-
Add 100 µL of Chloroform. Vortex briefly.
-
Add 300 µL of LC-MS grade H2O. Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully discard the upper aqueous phase, leaving the white protein disk at the interface intact.
-
Add 400 µL of ice-cold Methanol to wash the protein disk. Centrifuge at 14,000 x g for 5 minutes.
-
Discard the supernatant and air-dry the pellet for 10 minutes.
Phase 4: Downstream Analysis
-
Resuspend the protein pellet in 1x SDS-PAGE loading buffer (containing β-mercaptoethanol). Boil at 95°C for 5 minutes.
-
Resolve proteins on a 10% or 4-12% gradient SDS-PAGE gel.
-
Imaging: Scan the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for the chosen alkyne-fluorophore (e.g., 532 nm laser for TAMRA).
-
Validation: Confirm specific binding by observing a distinct fluorescent band at ~58 kDa (VDBP) or ~48 kDa (VDR) in the Test lane, which must be absent in the Vehicle lane and significantly diminished in the Competition lane.
References
-
Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 | Biochemistry (ACS) | 5
-
Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein | Bioorganic Chemistry (NASA Technical Reports) | 3
-
Photoaffinity Labeling of Plasma Proteins | Molecules (MDPI) | 1
-
Clickable Vitamins as a New Tool to Track Vitamin A and Retinoic Acid in Immune Cells | Frontiers in Immunology | 4
Sources
Application Note: In Vitro Photoaffinity Labeling Assay using 3-Deoxy-3-azido-25-hydroxyvitamin D3
Introduction & Mechanistic Rationale
Mapping the ligand-binding domains of Vitamin D Binding Protein (VDBP) and the Vitamin D Receptor (VDR) is critical for understanding sterol transport and therapeutic drug design. Photoaffinity labeling is a powerful technique for this purpose, but its success heavily depends on the structural integrity and binding affinity of the synthetic probe.
Historically, ester-linked azido analogs (such as azidobenzoates) were utilized; however, the bulky additions at the C-3 position caused a massive 104
- to 106 -fold reduction in binding activity and suffered from hydrolytic instability during downstream protein processing[1],[2].
To circumvent this, 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) was developed by directly attaching the photoactivatable azido substituent to the C-3 position of the vitamin D skeleton. Because the C-3 position is less sterically restricted within the binding pocket, this direct attachment retains high physiological affinity (only a 6- to 20-fold reduction compared to native 25-OH-D3)[1],[2].
Mechanism of Action: In the absence of light, Az-25-OH-D3 binds reversibly to the target protein's active site. Upon irradiation with short-wavelength UV light (254 nm), the azido group (-N 3 ) expels nitrogen gas to form a highly reactive nitrene intermediate. This nitrene rapidly inserts into adjacent C-H or heteroatom-H bonds within the binding pocket, creating a permanent covalent linkage that survives harsh downstream denaturing conditions[3].
Pathway Visualization
Workflow of 3-Deoxy-3-azido-25-OH-D3 photoaffinity labeling, from reversible binding to covalent cross-linking.
Quantitative Data: Probe Characteristics
To accurately interpret the assay results, it is essential to understand the comparative kinetics between the native ligand and the photoaffinity probe.
| Property | Native 25-Hydroxyvitamin D3 | 3-Deoxy-3-azido-25-OH-D3 (Probe) |
| Apparent Binding Affinity ( KD,app ) | 0.21 nM | 1.3 nM |
| Binding Nature (Dark) | Reversible | Reversible |
| Binding Nature (UV 254 nm) | Reversible | Covalent (Irreversible) |
| Covalent Labeling Efficiency | 0% | ~3% of reversibly bound label |
| Competition by Native Ligand | N/A | 70–80% reduction in labeling |
| Hydrolytic Stability | High | High (Direct C-3 attachment) |
Data synthesized from Scatchard analysis and competitive binding profiles[2],[3].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. A successful photoaffinity assay must definitively prove that covalent cross-linking occurred specifically at the physiological ligand-binding site, rather than through non-specific surface hydrophobic interactions.
Phase I: Reagent Preparation (Safelight Conditions)
-
Causality: Azido compounds are highly sensitive to ambient light. Premature photoactivation will degrade the probe into non-reactive byproducts, destroying the assay's efficacy.
-
Reconstitute tritiated[ 3 H]-Az-25-OH-D3 in absolute ethanol to a stock concentration of 1 μ M. The tritium label ensures high specific activity for downstream autoradiography[3].
-
Store the stock solution in amber glass vials at -20°C. Perform all subsequent handling steps under a photographic safelight or in a darkened room.
Phase II: Reversible Binding Assay
-
Self-Validation: To prove binding specificity, a competition control must be run in parallel. If the probe is binding specifically to the active site, an excess of native ligand will outcompete it, drastically reducing the final radioactive signal[3].
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1.5 mM EDTA.
-
Aliquot purified VDBP (or human plasma) into two sets of tubes: Test and Competition Control .
-
To the Competition Control , add a 100-fold molar excess of unlabeled native 25-OH-D3. Incubate for 15 minutes to saturate the binding sites.
-
Add[ 3 H]-Az-25-OH-D3 (final concentration ~10-50 nM) to all tubes. Crucial: Ensure the final ethanol concentration remains <2% v/v to prevent solvent-induced protein denaturation.
-
Incubate all tubes at 4°C for 2 hours in complete darkness to allow the reversible binding to reach thermodynamic equilibrium[3].
Phase III: UV Photo-Crosslinking
-
Causality: Standard borosilicate glass and polystyrene plastics absorb short-wavelength UV light. Quartz vessels are mandatory for 254 nm transmission. Furthermore, UV irradiation is highly exothermic; conducting the reaction on an ice bath prevents thermal unfolding of the target protein.
-
Transfer the equilibrated samples to pre-chilled quartz cuvettes or a 96-well quartz microplate.
-
Irradiate the samples using a 254 nm UV lamp at a distance of 2-5 cm for exactly 2 to 5 minutes on an ice bath[2].
-
Note: Extended irradiation (>5 minutes) does not significantly increase cross-linking efficiency and may cause UV-induced damage to the protein backbone.
Phase IV: Downstream Analysis
-
Quench the reaction by adding 4X SDS-PAGE sample buffer containing β -mercaptoethanol. Boil the samples for 5 minutes to fully denature the proteins.
-
Resolve the proteins on a 10-12% SDS-polyacrylamide gel.
-
Process the gel for fluorography/autoradiography and expose it to X-ray film at -78°C.
-
Validation Check: The autoradiogram must show a distinct radioactive band at ~58 kDa (corresponding to VDBP). Crucially, the band intensity in the Competition Control must be reduced by 70-80% compared to the Test sample. This reduction is the definitive proof of specific active-site labeling[2],[3].
References
-
Kutner, A., et al. "Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein." Bioorganic Chemistry, 1986. 1
-
Ray, R., et al. "Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3." Biochemistry, 1991. 4
-
"Photoaffinity Labeling of Plasma Proteins." MDPI, 2013. 2
-
Link, R.P., et al. "Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3." Biochemistry, 1987. 3
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 25-hydroxyvitamin D3 3 beta-3'-[N-(4-azido-2-nitrophenyl)amino]propyl ether, a second-generation photoaffinity analogue of 25-hydroxyvitamin D3: photoaffinity labeling of rat serum vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell Culture Workflows for 3-Deoxy-3-azido-25-hydroxyvitamin D3
Mechanistic Rationale & Probe Design
The study of secosteroid dynamics—specifically the uptake, transport, and receptor binding of Vitamin D metabolites—has historically been hindered by the hydrophobic nature of the molecules and the steric sensitivity of their binding pockets. Direct conjugation of bulky fluorophores to Vitamin D severely disrupts its interaction with the Vitamin D Receptor (VDR) and Vitamin D Binding Protein (VDBP)[1].
To circumvent this, 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) was developed as a bifunctional, minimally perturbative probe. By replacing the hydroxyl group at the C-3 position with an azido group, researchers exploit a sterically unrestricted region of the binding pocket[2]. This specific substitution enables two powerful cell culture applications:
-
Photoaffinity Labeling: The azide group acts as a photoactivatable crosslinker. Upon exposure to short-wavelength UV light (254 nm), it forms a highly reactive nitrene intermediate that covalently binds to adjacent amino acid residues within the VDBP or VDR pocket[2][3].
-
Bio-orthogonal "Click" Chemistry: The terminal azide is primed for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows researchers to natively incubate the small-molecule probe in live cells, followed by post-fixation or post-lysis conjugation to alkyne-modified fluorophores, biotin, or therapeutic RNA payloads[1][4].
Figure 1: Dual-utility mechanism of Az-25-OH-D3 for photoaffinity and bio-orthogonal labeling.
Quantitative Binding & Photochemical Profile
Understanding the thermodynamic limits of Az-25-OH-D3 is critical for experimental design. While the C-3 modification is well-tolerated, it does induce a slight reduction in binding affinity compared to native 25-OH-D3. As demonstrated by [5] and [3], the probe retains sufficient affinity for robust physiological tracking.
| Property | 25-Hydroxyvitamin D3 (Native) | 3-Deoxy-3-azido-25-hydroxyvitamin D3 |
| Apparent Affinity ( KD,app ) | 0.21 nM | 1.3 nM |
| Receptor Affinity Reduction | N/A | ~6- to 20-fold reduction |
| Photoactivation Wavelength | N/A | 254 nm (Short-wavelength UV) |
| Covalent Crosslinking Yield | 0% | ~3% of reversibly bound label |
| Bio-orthogonal Reactivity | None | CuAAC Click-compatible (Terminal Azide) |
Data summarized from Scatchard analysis of human VDBP binding assays[2][3].
Experimental Protocols & Causality
Protocol A: In Situ Photoaffinity Labeling of VDR/VDBP
Expert Rationale: Secosteroid-receptor interactions are highly dynamic and can be lost during standard cell lysis protocols. UV crosslinking in live, intact cells covalently traps the receptor-ligand complex in its native intracellular environment, preventing dissociation during downstream immunoprecipitation or Western blotting.
Self-Validating System (Mandatory Control): Always run a parallel well co-incubated with a 100-fold molar excess of unlabeled 25-OH-D3. According to [3], specific covalent binding will be reduced by 70–80% in this control, proving that the crosslinking occurred specifically within the sterically restricted Vitamin D binding pocket rather than via non-specific hydrophobic interactions.
Step-by-Step Methodology:
-
Cell Preparation: Seed target cells (e.g., human fibroblasts or osteoblasts) in 6-well plates and culture until 80% confluent. Starve cells in serum-free media for 4 hours prior to the assay to deplete endogenous VDBP/Vitamin D.
-
Probe Incubation: Treat cells with 10–50 nM of Az-25-OH-D3 in serum-free media. Incubate at 37°C for 30–60 minutes to allow for cellular uptake and receptor equilibration.
-
Washing: Wash cells twice with ice-cold PBS to halt endocytosis and remove unbound probe.
-
UV Crosslinking: Place the 6-well plate on an ice bath (to prevent thermal degradation of the azide and halt receptor internalization dynamics). Irradiate the cells without plate lids using a 254 nm UV lamp at a distance of 5 cm for exactly 2 to 5 minutes[2].
-
Lysis: Immediately lyse the cells using RIPA buffer supplemented with protease inhibitors. The covalently trapped complexes are now stable for SDS-PAGE or immunoprecipitation.
Protocol B: Subcellular Tracking via CuAAC Click Chemistry
Expert Rationale: To visualize Vitamin D localization without disrupting its uptake, the small azide tag is clicked to a fluorophore after the biological event has occurred. During the CuAAC reaction, Copper(I) is highly oxidative and can degrade cellular proteins. The addition of THPTA (a water-soluble ligand) is critical as it stabilizes the Cu(I) oxidation state and protects the biological sample from reactive oxygen species (ROS).
Self-Validating System (Mandatory Control): Include a "No Copper" control well. The cycloaddition strictly requires Cu(I) catalysis; any fluorescent signal detected in the absence of copper indicates non-specific background sticking of the alkyne-fluorophore.
Step-by-Step Methodology:
-
Incubation & Fixation: Incubate cells with Az-25-OH-D3 as described above. Wash with PBS and fix cells using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes to allow the click reagents to access intracellular azide-tagged secosteroids.
-
Click Reaction Master Mix: Prepare the reaction cocktail in the following strict order of addition to prevent copper precipitation:
-
1X PBS
-
10 µM Alkyne-Fluorophore (e.g., Alexa Fluor 488-Alkyne)
-
1 mM CuSO4
-
5 mM THPTA ligand (Premix with CuSO4 before adding to the master mix)
-
5 mM Sodium Ascorbate (Add last to reduce Cu(II) to active Cu(I))
-
-
Conjugation: Incubate the fixed cells with the Click Master Mix for 30 minutes at room temperature in the dark.
-
Washing & Imaging: Wash extensively (3x 5 mins) with PBS containing 1% BSA to remove unreacted fluorophore. Mount and visualize via confocal microscopy.
Figure 2: Step-by-step workflow for in situ photoaffinity labeling and click-chemistry detection.
References
-
Link, R. P., Kutner, A., Schnoes, H. K., & DeLuca, H. F. (1987). "Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3." Biochemistry, 26(13), 3957–3964.[Link]
-
Kutner, A., et al. (1986). "Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein." Bioorganic Chemistry, 14(2), 134-147.[Link]
- Soliman, T., et al. (2019). "Therapeutic vitamin D conjugates.
Sources
- 1. US10406202B2 - Therapeutic vitamin D conjugates - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9789197B2 - RNAi vitamin D conjugates - Google Patents [patents.google.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Yield Optimization for 3-Deoxy-3-azido-25-hydroxyvitamin D3 Synthesis
Welcome to the Technical Support Center. 3-Deoxy-3-azido-25-hydroxyvitamin D3 is a critical photoaffinity label used to map the binding pockets of the Vitamin D Binding Protein (VDBP) and the Vitamin D Receptor (VDR)[1][2]. Because the vitamin D secosteroid skeleton contains a highly sensitive 5,7,10(19)-triene system, synthesizing this azide derivative is notoriously prone to low yields, elimination side-reactions, and photo-degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yield and product purity.
Synthesis Workflow & Mechanistic Pathways
The conversion of 25-hydroxyvitamin D3 to its 3-azido derivative requires the transformation of the 3β-hydroxyl group into a leaving group, followed by nucleophilic displacement. Understanding the competing pathways is critical for optimizing your yield.
Synthesis pathways for 3-Deoxy-3-azido-25-hydroxyvitamin D3 comparing SN2 and Mitsunobu routes.
Troubleshooting & FAQs
Q1: My azidation yield is below 20%, and TLC shows multiple UV-active non-polar spots. What is causing this? A: You are likely observing elimination side products (e.g., dienes/tetraenes) or cyclovitamin D (i-steroid) rearrangements. The C3 position of the vitamin D skeleton is homoallylic. Under thermal stress or in the presence of weak nucleophiles, the 3β-tosylate intermediate undergoes SN1 solvolysis rather than the desired SN2 displacement[3]. Causality & Solution: To suppress the SN1 pathway, you must maximize the nucleophilicity of the azide ion. Use a highly polar aprotic solvent like anhydrous DMF, which heavily solvates the sodium cation and leaves the N3− anion "naked" and highly reactive. Furthermore, strictly control the reaction temperature (do not exceed 45 °C).
Q2: Do I need to protect the C25-hydroxyl group before reacting the C3-hydroxyl group? A: Generally, no. The C25-hydroxyl group is tertiary and highly sterically hindered, whereas the C3-hydroxyl group is secondary and equatorial (in the preferred A-ring chair conformation). Reagents like p-Toluenesulfonyl chloride (TsCl) will selectively react at the C3 position. However, extended reaction times or excessive heating can lead to C25-dehydration, so strict adherence to the protocol timeline is required.
Q3: How do I ensure I get the correct stereoisomer? A: The natural orientation of the C3-OH in 25-hydroxyvitamin D3 is 3β. Both the classical tosylate displacement and the Mitsunobu reaction proceed via Walden inversion. Therefore, direct displacement of the 3β-tosylate yields the 3α-azido derivative[4][5]. If your downstream application strictly requires a 3β-azide, you must perform a double inversion sequence (oxidation to the 3-ketone, stereoselective reduction to the 3α-OH, followed by azidation).
Q4: Why did my product degrade during concentration or storage? A: The 3-azido derivative is a designed photoaffinity label; it is inherently highly reactive to ultraviolet light[2]. Exposure to ambient laboratory lighting can trigger premature nitrene formation or photoisomerization of the triene system (e.g., conversion to suprasterols or 5,6-trans isomers). All steps must be performed in amber glassware or vessels wrapped in aluminum foil.
Quantitative Data: Method Comparison
To optimize your specific workflow, compare the quantitative metrics of the two primary synthetic routes used to generate 3-azido vitamin D derivatives[3][4][6].
| Synthetic Route | Reagents | Intermediate | Typical Yield | Stereochemical Outcome | Primary Risk Factor |
| Classical SN2 | TsCl/Pyridine, then NaN3 /DMF | 3β-Tosylate | 45% - 60% | Inversion (3α-Azide) | Elimination to dienes/tetraenes if heated >50°C. |
| Mitsunobu | DPPA, DIAD, PPh3 , THF | Phosphonium ion | 50% - 65% | Inversion (3α-Azide) | Difficult purification (removal of triphenylphosphine oxide). |
Self-Validating Experimental Protocol: Classical SN2 Route
This step-by-step methodology is adapted from the foundational photoaffinity labeling studies by Kutner, DeLuca, and colleagues[4][5]. The protocol includes built-in self-validation checkpoints to ensure scientific integrity at each stage.
Step 1: Synthesis of 25-Hydroxyvitamin D3 3β-Tosylate
Objective: Convert the secondary 3β-hydroxyl into a superior leaving group without affecting the tertiary C25-hydroxyl or the triene system.
-
Preparation: In a flame-dried, foil-wrapped round-bottom flask purged with argon, dissolve 100 mg of 25-hydroxyvitamin D3 in 2.0 mL of anhydrous pyridine.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add 70 mg (approx. 1.5 eq) of recrystallized p-toluenesulfonyl chloride (TsCl).
-
Incubation: Seal the flask under argon and stir continuously at 4 °C for 24 hours.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material ( Rf ~0.2) should be consumed, replaced by a less polar, strongly UV-active spot ( Rf ~0.6) representing the tosylate.
-
Workup: Quench the reaction by pouring it into 10 mL of ice-cold water. Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers sequentially with ice-cold saturated CuSO4 solution (to remove residual pyridine), water, and brine.
-
Isolation: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure at room temperature. Use the crude tosylate immediately in the next step to prevent degradation.
Step 2: Nucleophilic Displacement to 3α-Azido-25-hydroxyvitamin D3
Objective: Perform a stereospecific SN2 displacement while suppressing SN1 solvolysis.
-
Preparation: Dissolve the crude 3β-tosylate in 3.0 mL of anhydrous N,N-dimethylformamide (DMF) in a foil-wrapped flask under argon.
-
Reaction: Add 80 mg (approx. 5.0 eq) of sodium azide ( NaN3 ).
-
Heating: Warm the reaction mixture to 40 °C. Crucial Causality: Do not exceed 45 °C. Higher temperatures provide the activation energy required for the E2/E1 elimination pathways, destroying the vitamin D skeleton. Stir for 14 hours.
-
Validation Checkpoint 2 (TLC & UV): Monitor via TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The tosylate should be replaced by a slightly more polar spot. Check the crude mixture via UV-Vis spectroscopy; the characteristic vitamin D absorption peak at λmax = 265 nm must remain intact. A shift to >280 nm indicates unwanted diene formation.
-
Workup: Cool to room temperature, dilute with 15 mL of diethyl ether, and quench with 10 mL of water. Extract the aqueous layer with additional ether (2 × 10 mL). Wash the combined organic layers extensively with water (5 × 15 mL) to remove all traces of DMF, followed by brine.
-
Isolation: Dry over Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification & Final Validation: Purify via flash column chromatography (silica gel, gradient elution from 100% hexane to 85:15 Hexane/Ethyl Acetate). Validate the final purified product using IR Spectroscopy: a strong, sharp asymmetric stretching band at ~2100 cm−1 definitively confirms the successful incorporation of the azide group.
References
-
Link, R. P., Kutner, A., Schnoes, H. K., & DeLuca, H. F. (1987). Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3. Biochemistry, 26(13), 3957–3964. 2
-
Kutner, A., Link, R. P., Schnoes, H. K., & DeLuca, H. F. (1986). Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein. Bioorganic Chemistry, 14, 134-147.7
-
MDPI (2013). Photoaffinity Labeling of Plasma Proteins. International Journal of Molecular Sciences, 14(11), 22373-22408.1
-
Advanced Synthesis & Catalysis (2023). Convergent Approaches and Biological Activity of C1 and/or C3 Mono or Diamino Derivatives of 1α,25-Dihydroxy-19-nor-vitamin D3. Adv. Synth. Catal., 365, 201-210. 3
Sources
Technical Support Center: Optimizing Storage and Handling of 3-Deoxy-3-azido-25-hydroxyvitamin D3
Welcome to the Application Scientist Support Portal. Handling bifunctional probes like 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) requires stringent environmental controls. This molecule is specifically engineered as a photoaffinity label and click-chemistry probe to study the Vitamin D Binding Protein (VDBP) and the Vitamin D Receptor (VDR)[1]. However, the very features that make it a powerful analytical tool—the reactive C-3 azide group and the conjugated secosteroid cis-triene backbone—also make it highly susceptible to degradation[2][3].
This guide provides the mechanistic reasoning, troubleshooting logic, and self-validating protocols necessary to maintain the integrity of your probe.
The Mechanistic Basis of Probe Degradation
To prevent experimental failure, you must understand the causality behind the degradation pathways of Az-25-OH-D3:
-
Premature Photolysis & Isomerization: The azide group is designed to convert into a highly reactive nitrene radical upon exposure to UV light (e.g., 254 nm), allowing it to 4[4]. Consequently, exposure to ambient laboratory light can trigger premature nitrene formation[1]. Simultaneously, the vitamin D3 backbone undergoes photoisomerization into inactive isomers like 5,6-trans-vitamin D3[3][5].
-
Staudinger Reduction by Phosphines: In protein biochemistry, reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) are routinely used to maintain free sulfhydryls. However, TCEP is a potent nucleophile that attacks the terminal nitrogen of the azide, rapidly6[6][7][8]. This permanently destroys the click-chemistry handle.
-
Oxidative Cleavage: The conjugated cis-triene system of the vitamin D backbone is highly electron-rich, making it a prime target for reactive oxygen species (ROS) and auto-oxidation, which 2[2][9][10].
Degradation Pathways & Troubleshooting Logic
Logical workflow of Az-25-OH-D3 degradation pathways and structural vulnerabilities.
Frequently Asked Questions (FAQs)
Q: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) failed. Mass spectrometry of my probe shows a mass shift of -26 Da. What happened? A: A mass loss of 26 Da (loss of N₂ [28 Da] and addition of 2 protons [2 Da]) is the definitive signature of 7[6][7][11]. This almost exclusively occurs when phosphine-based reducing agents (like TCEP) or thiols (like DTT) are left in the reaction buffer. You must perform a buffer exchange to remove these reductants prior to introducing Az-25-OH-D3.
Q: Does the sodium ascorbate used in the CuAAC catalyst mixture reduce my azide? A: No. Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) state. Under standard click chemistry conditions, 6[6][11].
Q: How should I store the lyophilized powder versus the reconstituted stock to prevent oxidation? A: Both forms are9[2][9]. Lyophilized powder must be stored at -80°C under an inert gas (Argon or Nitrogen) in an amber vial. Reconstituted stocks should be made using anhydrous, degassed solvents (e.g., DMSO or ethanol) and stored in single-use aliquots at -80°C to prevent freeze-thaw condensation[2][10].
Quantitative Stability Profiles
The following table synthesizes the stability of the azide handle and the triene backbone under various environmental stressors over a 24-hour period.
| Environmental Condition | Azide Integrity | Triene Integrity | Primary Degradation Mechanism |
| -80°C, Argon, Amber Vial | >99% | >99% | None (Optimal Baseline) |
| Room Temp, Ambient Light | <50% | <70% | Photolysis (Nitrene) & Photoisomerization |
| +10 mM TCEP (pH 7.4) | <5% | >95% | Staudinger Reduction (Azide → Amine) |
| +10 mM DTT (pH 7.4) | ~80% | >95% | Thiol-mediated Reduction |
| Atmospheric O₂, Dark, 25°C | >95% | <80% | Auto-oxidation (Epoxidation) |
Self-Validating Experimental Protocols
Protocol A: Inert Reconstitution and Long-Term Storage
Causality: Water and oxygen drive hydrolytic and oxidative breakdown of the secosteroid backbone[2][9]. This protocol ensures absolute exclusion of both.
-
Preparation: Equilibrate the sealed vial of lyophilized Az-25-OH-D3 to room temperature for 30 minutes before opening. (Why: Opening a cold vial causes immediate atmospheric condensation, introducing water).
-
Degassing: Purge anhydrous DMSO (or absolute ethanol) with a gentle stream of Argon gas for 15 minutes to displace dissolved oxygen.
-
Reconstitution: Inject the degassed solvent into the vial to achieve the desired stock concentration (e.g., 10 mM). Gently vortex in a dark environment.
-
Aliquoting: Dispense into single-use amber glass vials (Note: polypropylene can leach plasticizers and is gas-permeable).
-
Inert Blanketing: Blanket each aliquot with Argon gas before tightly capping. Store immediately at -80°C.
-
Self-Validation Step: After 24 hours, take one "dummy" aliquot and analyze via LC-MS (UV detection at 254 nm). You should observe a single dominant peak with an intact mass corresponding to the probe (m/z ~425.6), confirming no degradation occurred during handling.
Protocol B: Sequential Reduction for Protein Conjugation
Causality: TCEP rapidly destroys azides[6][8]. To label a protein (like VDBP) that requires reduced disulfides, you must 7[7].
-
Protein Reduction: Incubate your target protein with 10 mM DTT or TCEP for 30 minutes at room temperature to reduce disulfide bonds.
-
Reductant Removal (Critical): Pass the protein mixture through a Zeba spin desalting column (or perform overnight dialysis) pre-equilibrated with a degassed, reductant-free buffer (e.g., PBS, pH 7.4).
-
Self-Validation Step: Test a 5 µL drop of the eluate using Ellman’s Reagent (DTNB). A lack of intense yellow color confirms the free reducing agent has been successfully removed, while the protein's internal thiols remain reduced.
-
Probe Introduction: Safely add the Az-25-OH-D3 probe to the purified protein. The azide will remain intact for subsequent UV-crosslinking or click-chemistry conjugation.
References
-
6 - Benchchem 2.2 - BTSA 3.9 - Semantic Scholar 4.5 - Benchchem 5.11 - PMC 6.10 - MDPI 7.7 - Benchchem 8.8 - ResearchGate 9.1 - NASA Technical Reports Server 10.4 - PubMed 11.3 - MDPI
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. btsa.com [btsa.com]
- 3. mdpi.com [mdpi.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Deoxy-3-azido-25-hydroxyvitamin D3 Labeling
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise when utilizing sterol-based click chemistry probes.
3-Deoxy-3-azido-25-hydroxyvitamin D3 is a highly effective photoaffinity and click-chemistry probe. It retains a high affinity for the Vitamin D Binding Protein (VDBP) and Vitamin D Receptor (VDR), binding with an affinity only 20- to 150-fold lower than the parent 25-hydroxyvitamin D3[1]. However, its secosteroid backbone is highly lipophilic, and the subsequent click chemistry required for detection introduces complex variables.
This guide is designed as a self-validating system . We do not just provide steps; we explain the causality behind the noise so you can systematically isolate and eliminate it.
Part 1: Troubleshooting FAQs & Causality Analysis
Q1: I am seeing high background fluorescence even in my negative controls. Is the 3-Deoxy-3-azido-25-OH-D3 probe sticking non-specifically? Causality: Yes. Vitamin D3 derivatives are inherently hydrophobic. The secosteroid backbone naturally intercalates into lipid bilayers and hydrophobic pockets of non-target proteins. Solution: You must titrate the probe concentration down. While traditional aqueous probes might be used at 50–100 µM, lipophilic probes like 3-Deoxy-3-azido-25-OH-D3 should be restricted to 2–5 µM. Furthermore, employ stringent washing steps using mild detergents (e.g., 1% NP-40 or 0.1% Tween-20) prior to the click reaction to strip away unbound probe[2].
Q2: My western blots show a smear of non-specific bands after Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). What causes this? Causality: The thermodynamic instability of the Cu(I) catalyst leads to rapid oxidation, generating Reactive Oxygen Species (ROS)[3]. This ROS degrades proteins and induces massive autofluorescence. Additionally, unchelated Cu(I) can catalyze non-specific binding of the fluorophore-alkyne to native proteins. Solution: You must use a water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA binds Cu(I), blocking its bioavailability to generate ROS, thereby ameliorating toxic effects while maintaining catalytic efficiency[3]. A 5:1 ratio of THPTA to CuSO₄ is strictly required[4].
Q3: To avoid copper toxicity, I switched to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO-fluorophore, but the background is even worse. Why? Causality: While SPAAC avoids Cu(I)-induced ROS, strained alkynes (like DBCO) are highly electrophilic. They undergo a side "thiol-yne" reaction with endogenous free thiols (cysteine residues) in your cell lysate, covalently labeling non-target proteins[2]. Solution: CuAAC with THPTA actually outperforms SPAAC for lysate profiling because it is bio-orthogonal to thiols[2]. If you must use SPAAC, you are required to pre-incubate your lysates with a blocking agent like iodoacetamide to cap all free cysteines before adding the strained alkyne.
Part 2: Mechanistic Workflows & Visualizations
Understanding the pathway of signal generation versus noise generation is critical for optimizing your assay.
Fig 1. Optimized workflow for 3-Deoxy-3-azido-25-OH-D3 labeling to minimize background noise.
Fig 2. Mechanistic pathway of Cu(I)-induced background noise versus THPTA-stabilized signal.
Part 3: Quantitative Data Presentation
To select the best click chemistry conditions for your specific application, compare the empirical parameters in the table below. Utilizing picolyl-alkyne detection reagents can further reduce the required copper concentration due to their internal chelating moiety[4][5].
| Parameter | Conventional CuAAC | THPTA-Assisted CuAAC | SPAAC (Copper-Free) | Picolyl-Azide CuAAC |
| Cu(I) Concentration | 1 - 2 mM | 50 µM - 2 mM | 0 mM | 10 - 50 µM |
| Ligand Used | TBTA | THPTA / BTTAA | None (Strained Alkyne) | THPTA |
| Background Noise Level | High (ROS damage) | Low | High (Thiol-yne reaction) | Very Low |
| Signal-to-Noise Ratio | Low | High | Moderate (Requires Cys-blocking) | Very High |
| Biocompatibility | Poor | Excellent | Good | Excellent |
Part 4: Self-Validating Experimental Protocol
This protocol details the THPTA-assisted CuAAC labeling of cell lysates. It is engineered with built-in validation checkpoints to ensure any emerging background noise can be immediately diagnosed.
Materials Required
-
Probe: 3-Deoxy-3-azido-25-hydroxyvitamin D3 (1 mM stock in DMSO)
-
Detection Reagent: Alkyne-Fluorophore or Alkyne-Biotin (1 mM stock in DMSO)
-
Catalyst: CuSO₄·5H₂O (20 mM aqueous stock)[6]
-
Ligand: THPTA (100 mM aqueous stock)[6]
-
Reducing Agent: Sodium Ascorbate (300 mM aqueous stock, must be freshly prepared )[6]
Step-by-Step Methodology
Step 1: Lysate Preparation & Probe Incubation
-
Extract proteins using a mild lysis buffer (e.g., 1% NP-40 in 100 mM sodium phosphate, pH 7.4) to maintain target protein conformation[2]. Adjust protein concentration to 1–5 mg/mL.
-
Incubate the lysate with 2–5 µM of 3-Deoxy-3-azido-25-hydroxyvitamin D3 for 1 hour at room temperature.
-
Validation Checkpoint: Prepare a parallel "DMSO-only" control lysate (no probe). This will isolate noise caused by the click reagents from noise caused by the lipophilic probe.
Step 2: Catalyst Pre-Complexation (Critical Causality Step) Why do this? If Cu(II) is reduced to Cu(I) by ascorbate before it is chelated by THPTA, ROS generation is instantaneous. You must pre-complex the metals.
-
In a separate microcentrifuge tube, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄[6].
-
Vortex briefly and let sit for 3 minutes. The solution will turn a faint blue, indicating successful complexation.
Step 3: Cycloaddition Reaction
-
To 200 µL of your probe-incubated lysate, add 4 µL of your Alkyne detection reagent (final concentration ~20 µM)[6].
-
Add 20 µL of the pre-complexed THPTA/CuSO₄ mixture. Vortex gently.
-
Initiate the reaction by adding 10 µL of freshly prepared 300 mM Sodium Ascorbate[6].
-
Protect from light and incubate for 30–60 minutes at room temperature.
Step 4: Phase Separation Cleanup Why do this? Direct boiling in Laemmli buffer will not remove unreacted lipophilic fluorophores, which will smear on a gel.
-
Add 600 µL of Methanol to the 200 µL reaction mixture and vortex[6].
-
Add 150 µL of Chloroform and vortex[6].
-
Add 400 µL of dH₂O and vortex[6].
-
Centrifuge at 15,000 x g for 5 minutes. The proteins will form a solid disc at the interface.
-
Carefully aspirate the upper aqueous layer and lower organic layer (which contains unreacted lipophilic probe and fluorophore). Wash the protein pellet once more with 500 µL Methanol, centrifuge, and resuspend in your desired assay buffer.
References
- Kutner, A. et al. "Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein." NASA Technical Reports Server (NTRS).
- Link, R.P. et al. "Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3." PubMed (NIH).
- "Cell Lysate Labeling." Vector Labs.
- "Protocol for Azide-Alkyne Click Chemistry." BroadPharm.
- "Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates." MDPI.
- "Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling." PMC (NIH).
- "CuAAC Biomolecule Reaction Buffer Kit (THPTA based)." Jena Bioscience.
Sources
Resolving solubility issues with 3-Deoxy-3-azido-25-hydroxyvitamin D3 in aqueous media
Welcome to the Application Support Knowledge Base. This guide is designed for researchers and drug development professionals working with 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) . As a highly specific photoaffinity label used to probe the Vitamin D Binding Protein (VDBP) and Vitamin D Receptor (VDR)[1], this analog presents severe solubility challenges in aqueous media due to its extreme lipophilicity.
This portal synthesizes physicochemical data, diagnostic troubleshooting, and field-validated protocols to ensure your photoaffinity assays remain artifact-free.
Diagnostic FAQs: Identifying Your Solubility Issue
Q1: Why does my Az-25-OH-D3 precipitate when diluting my DMSO stock into aqueous cell culture media? A: This is a classic "solvent crash." While Vitamin D3 analogs are soluble in pure organic solvents, their aqueous solubility is practically zero (mole fraction ~1.03 × 10⁻⁶)[2]. When the organic solvent is rapidly diluted in water, the highly lipophilic secosteroid backbone forces the molecules to self-associate to minimize hydrophobic surface exposure. Causality: The thermodynamic drive to exclude water overcomes the entropy of mixing, leading to colloidal aggregates. Solution: Use a stepwise dilution with a carrier protein (like BSA) or encapsulate the molecule in a cyclodextrin complex prior to aqueous introduction[3][4].
Q2: I am performing photoaffinity labeling of VDBP. Will cyclodextrin encapsulation interfere with the UV crosslinking? A: No, provided the correct stoichiometric ratio is used. Az-25-OH-D3 binds reversibly to VDBP in the dark before being covalently linked via 254 nm UV irradiation[1]. Cyclodextrins (like HP-β-CD) form dynamic, non-covalent "host-guest" inclusion complexes[4]. Causality: Because the affinity of Az-25-OH-D3 for VDBP ( KD≈1.3 nM) is significantly higher than its affinity for the cyclodextrin cavity, the molecule readily partitions out of the cyclodextrin and into the VDBP binding pocket upon contact, allowing normal covalent labeling to proceed[1].
Q3: Can I use ethanol instead of DMSO for my primary stock? A: Yes, and it is thermodynamically preferred. Solubility studies demonstrate that Vitamin D3 analogs have a significantly higher mole fraction solubility in ethanol (1.77 × 10⁻¹) compared to DMSO (7.23 × 10⁻³)[2]. Causality: Ethanol's lower dielectric constant and specific hydrogen-bonding profile make it a superior mono-solvent for secosteroids[5]. However, the final ethanol concentration in your assay must be strictly kept below 0.1% v/v to prevent protein denaturation.
Solubilization Decision Matrix
Use the following logical workflow to determine the best solubilization strategy for your specific experimental constraints.
Workflow for selecting the optimal Az-25-OH-D3 solubilization strategy.
Physicochemical Data: Solvent Selection
To formulate your primary stock solutions, refer to the thermodynamic solubility data of the parent secosteroid backbone across various mono solvents at 298.2 K[2][5].
| Solvent | Mole Fraction Solubility ( x1 ) | Suitability for Primary Stock | Biological Compatibility |
| Transcutol® | 4.03×10−1 | Excellent | Moderate |
| Ethanol (Absolute) | 1.77×10−1 | Excellent | High (if diluted < 0.1%) |
| 1-Butanol | 1.69×10−1 | Good | Low (High toxicity) |
| DMSO | 7.23×10−3 | Moderate | High (if diluted < 0.5%) |
| Propylene Glycol | 3.37×10−3 | Poor | High |
| Water | 1.03×10−6 | Insoluble | N/A |
Validated Experimental Protocols
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
This method is ideal for live-cell assays or in vivo studies where organic solvents are strictly prohibited. It relies on mechanochemical complexation to shield the hydrophobic secosteroid[4].
Step-by-Step Methodology:
-
Preparation: Prepare a 40 mM aqueous solution of HP-β-CD (or Captisol®) in molecular-grade deionized water[3].
-
Addition: Add Az-25-OH-D3 powder directly to the cyclodextrin solution to achieve a 2:1 (Host:Guest) molar ratio.
-
Mechanochemical Encapsulation: Sonicate the suspension in a bath sonicator at room temperature for 30 minutes, followed by continuous magnetic stirring overnight (12-16 hours) protected from light.
-
Equilibration: Filter the resulting milky/translucent suspension through a 0.22-μm PTFE membrane filter to remove any uncomplexed, aggregated secosteroid[3].
-
Self-Validating Step: Centrifuge an aliquot of the filtrate at 10,000 × g for 10 minutes. Validation: The complete absence of a visible pellet confirms that the Az-25-OH-D3 is fully encapsulated and thermodynamically stable in the aqueous phase.
Protocol B: Stepwise Co-Solvent Dilution for VDBP Assays
This method is suitable for cell-free biochemical assays (like photoaffinity labeling) where trace amounts of ethanol are tolerated.
Step-by-Step Methodology:
-
Primary Stock: Dissolve Az-25-OH-D3 in absolute ethanol to a concentration of 10 mM. Vortex vigorously until completely clear.
-
Carrier Buffer Preparation: Prepare your target aqueous assay buffer (e.g., PBS, pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA) to act as a hydrophobic carrier.
-
Injection: While vortexing the carrier buffer at high speed, inject the ethanol stock directly into the vortex vortex-cone using a Hamilton syringe. Do not let the ethanol run down the side of the tube.
-
Self-Validating Step: Measure the optical density (OD) of the final buffer at 600 nm using a spectrophotometer. Validation: An OD600<0.05 indicates a true solution free of light-scattering colloidal micelles. If the OD is higher, solvent crash has occurred, and the sample must be discarded.
Mechanistic Pathway of Photoaffinity Labeling
Understanding how the solubilized probe interacts with the target protein is critical for assay design.
Mechanism of cyclodextrin-mediated solubilization and VDBP labeling.
References
-
Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films Source: National Institutes of Health (PMC) URL:[Link]
-
Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 Source: PubMed (Biochemistry) URL:[Link]
-
Solubility and thermodynamic function of vitamin D3 in different mono solvents Source: ResearchGate (Journal of Molecular Liquids) URL:[Link]
-
Cholecalciferol complexation with hydroxypropyl-β-cyclodextrin (HPBCD) and its molecular dynamics simulation Source: National Institutes of Health (PMC) URL:[Link]
-
Solubility of Vitamin D3 in Six Organic Solvents at Temperatures from (248.2 to 273.2) K Source: ResearchGate URL:[Link]
Sources
- 1. Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecalciferol complexation with hydroxypropyl-β-cyclodextrin (HPBCD) and its molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 3-Deoxy-3-azido-25-hydroxyvitamin D3 in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent click chemistry yields, rapid signal decay, or complete assay failure when utilizing 3-Deoxy-3-azido-25-hydroxyvitamin D3 .
This synthetic molecule is a powerful bi-orthogonal probe used to profile Vitamin D metabolism and receptor binding. However, it possesses a dual-vulnerability: the highly photosensitive secosteroid backbone and the chemically reactive azide moiety. To achieve reproducible data, you must protect both structural domains simultaneously.
This guide abandons generic advice in favor of mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to ensure absolute scientific integrity in your assays.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: My probe degrades before I even add it to the cells. What is causing this baseline instability?
A1: You are likely exposing the compound to ambient laboratory lighting and atmospheric oxygen during reconstitution.
-
The Causality: The conjugated triene system of the Vitamin D secosteroid backbone strongly absorbs ultraviolet (UV) and visible light. This photon absorption provides the activation energy required for electrocyclic ring closures, rapidly isomerizing your active probe into inactive suprasterol I, suprasterol II, and 5,6-transvitamin D3[1]. Furthermore, atmospheric oxygen accelerates oxidative degradation across the triene system, especially when the compound is in a dry state or an aqueous buffer lacking a protective lipid matrix[1].
-
The Solution: Always reconstitute the lyophilized powder in a solvent purged with argon or nitrogen[2]. Use amber glass vials or wrap your tubes in aluminum foil to block light transmittance, which has been shown to significantly reduce photo-degradation[3].
Q2: The Vitamin D backbone is intact on LC-MS, but my downstream Click Chemistry (CuAAC) yields zero signal. Why?
A2: You are almost certainly using a phosphine-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or a strong thiol like DTT (dithiothreitol) in your lysis or assay buffer.
-
The Causality: TCEP rapidly reacts with azides via the Staudinger reduction. The nucleophilic phosphorus attacks the terminal nitrogen of the azide, forming an aza-ylide intermediate. In aqueous buffers, this intermediate spontaneously hydrolyzes to yield a primary amine and a phosphine oxide[4]. Once your 3-azido group is reduced to a 3-amine, it is completely inert to alkyne-functionalized fluorophores. While DTT is less aggressively reactive than TCEP toward azides, prolonged exposure to thiol-containing reducing agents will also reduce the azide functional group to an amine[5].
-
The Solution: Eliminate TCEP from all buffers prior to the click reaction. If a reducing environment is strictly mandated to maintain the stability of your target protein, use DTT with a strictly limited exposure time, as azides demonstrate higher short-term stability in DTT compared to TCEP[4].
Q3: How does temperature affect the stability of this compound during long-term storage versus active assays?
A3: Vitamin D3 derivatives exhibit poor thermal stability and undergo thermal isomerization at elevated temperatures[1].
-
The Causality: Heat accelerates the thermodynamic degradation pathways of the secosteroid structure. While refrigeration slows this process, empirical stability studies show that storing Vitamin D3 at 4°C can still result in ~13% degradation, and even -20°C storage shows ~15% degradation over extended periods if exposed to residual oxygen[6].
-
The Solution: For long-term storage, aliquot the compound in anhydrous DMSO or ethanol, purge the headspace with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
Part 2: Logical Relationships of Degradation Pathways
Understanding how your probe degrades dictates how you protect it. The diagram below maps the specific environmental and chemical stressors to their respective degradation mechanisms.
Caption: Logical mapping of environmental/chemical stressors to specific degradation pathways.
Part 3: Quantitative Degradation Profiles
To effectively manage risk during your assay, consult the table below, which summarizes the quantitative impact of various stressors on the probe's structural integrity.
| Environmental Stressor | Molecular Target | Degradation Mechanism | Kinetic Risk & Impact | Prevention Strategy |
| UV / Visible Light | Secosteroid Triene | Photo-oxidation & Isomerization | High: Rapid conversion to suprasterols[1]. | Use amber vials; incubate in strict darkness[3]. |
| TCEP (Phosphines) | Azide Moiety | Staudinger Reduction | Critical: Near 100% loss of click-reactivity within hours[4]. | Omit TCEP entirely; use DTT only if necessary[4]. |
| DTT / BME (Thiols) | Azide Moiety | Thiol-mediated Reduction | Moderate: Reduction occurs over prolonged exposure[5]. | Limit exposure time; use inert lysis buffers. |
| Atmospheric Oxygen | Secosteroid Backbone | Oxidative Cleavage | Moderate: Accelerates degradation in dry/aqueous states[1]. | Argon/N2 purging; ensure airtight seals[2]. |
| Elevated Temp | Secosteroid Backbone | Thermal Isomerization | Low/Moderate: ~13-15% loss even at 4°C to -20°C over time[6]. | -80°C storage in anhydrous solvent aliquots. |
Part 4: Self-Validating Standard Operating Procedure (SOP)
A robust protocol must prove its own efficacy. The following Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow is engineered specifically for 3-Deoxy-3-azido-25-hydroxyvitamin D3 and includes mandatory self-validation checkpoints.
Caption: Self-validating experimental workflow optimized for 3-Deoxy-3-azido-25-hydroxyvitamin D3 stability.
Phase 1: Probe Reconstitution & Validation
-
Equilibrate the lyophilized 3-Deoxy-3-azido-25-hydroxyvitamin D3 vial to room temperature in the dark to prevent condensation.
-
Reconstitute in anhydrous, Argon-purged DMSO to a stock concentration of 10 mM.
-
Self-Validation Step: Run a 1 µL aliquot on LC-MS immediately. Confirm the presence of the intact mass [M+H]+ and verify the absence of the amine reduction product ( −26 Da mass shift corresponding to the loss of N2 and addition of H2 ).
Phase 2: Biological Incubation
-
Dilute the stock into pre-warmed (37°C) cell culture media immediately before use.
-
Incubate cells with the probe in a CO2 incubator.
-
Crucial: Turn off the internal incubator light and wrap the culture plates entirely in aluminum foil to prevent photo-oxidation[3].
Phase 3: Lysis and Click Chemistry (CuAAC)
-
Lyse cells using a mild, non-reducing buffer (e.g., RIPA buffer without DTT or TCEP). Causality: TCEP will instantly reduce the azide via the Staudinger reaction, destroying your ability to perform click chemistry[4].
-
Transfer 100 µL of lysate to a fresh amber tube.
-
Add your alkyne-fluorophore or alkyne-biotin probe (10 µM final concentration).
-
Add 1 mM CuSO4 and 1 mM THPTA (ligand) premixed.
-
Initiate the reaction by adding 5 mM Sodium Ascorbate. React for 1 hour at room temperature in the dark.
-
Self-Validation Step: Always include a "No Copper" control in parallel. This validates that any observed fluorescence or bead-binding is strictly due to covalent triazole formation, ruling out non-specific hydrophobic interactions driven by the lipophilic secosteroid backbone.
References
-
Exploring Vitamin D Synthesis and Function in Cardiovascular Health: A Narrative Review MDPI [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions National Institutes of Health (NIH) / PMC [Link]
-
A blueprint for vitamin D fortification in sugar: stability and health impact Frontiers [Link]
-
Effect of oxygen on vitamin D3 stability at 15 °C ResearchGate[Link]
-
Degradation kinetics during storage of vitamins and antioxidants in coconut powder Dialnet / Universidad de La Rioja[Link]
Sources
- 1. Frontiers | A blueprint for vitamin D fortification in sugar: stability and health impact [frontiersin.org]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. Exploring Vitamin D Synthesis and Function in Cardiovascular Health: A Narrative Review [mdpi.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
3-Deoxy-3-azido-25-hydroxyvitamin D3 vs 25-hydroxyvitamin D3 binding
Comparative Binding Analysis: 3-Deoxy-3-azido-25-hydroxyvitamin D3 vs. 25-hydroxyvitamin D3
In the field of secosteroid transport and receptor mapping, understanding the precise interactions within the ligand-binding pocket of the Vitamin D Binding Protein (VDBP or DBP) is critical for drug development. VDBP is the principal plasma transporter for vitamin D metabolites, maintaining a high concentration in human plasma to regulate bioavailability[1]. To structurally map its sterically restricted binding pocket, researchers rely on photoaffinity labeling.
This guide provides an objective, data-driven comparison between the native circulating metabolite, 25-hydroxyvitamin D3 (25-OH-D3) , and its synthetic photoactivatable analog, 3-deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) .
Structural Rationale: The Causality of C-3 Modification
The design of Az-25-OH-D3 is rooted in a highly specific structure-activity relationship (SAR). Experimental evidence indicates that the C-3 hydroxyl group of 25-OH-D3 is not a primary determinant for VDBP binding affinity. Consequently, direct attachment of a photoactivatable azido substituent at the C-3 position yields a hydrolytically stable analog that successfully mimics the parent compound (2)[2].
When exposed to medium-intensity, short-wavelength UV light (254 nm), the azido group expels nitrogen gas to form a highly reactive nitrene intermediate[2]. This nitrene rapidly inserts into adjacent carbon-hydrogen or heteroatom bonds within the VDBP binding pocket, converting a transient, reversible interaction into a permanent covalent cross-link.
Quantitative Binding Dynamics
To validate Az-25-OH-D3 as a reliable probe, its binding kinetics must be benchmarked against the native 25-OH-D3. Scatchard analysis of tritiated ligands reveals that both compounds target equivalent maximum density binding sites on human VDBP, albeit with different affinities (3)[3].
Table 1: Binding Affinity and Labeling Efficiency Comparison
| Parameter | 25-hydroxyvitamin D3 | 3-Deoxy-3-azido-25-hydroxyvitamin D3 |
| Apparent Dissociation Constant ( KD,app ) | 0.21 nM | 1.3 nM |
| Relative Affinity | 100% (Baseline) | ~16% (approx. 6-fold reduction) |
| Binding State (Dark) | Reversible | Reversible |
| Binding State (UV Irradiated) | Reversible | Covalent |
| Covalent Incorporation Efficiency | N/A | ~3% of reversibly bound label |
| Competitive Inhibition | N/A | 70–80% reduction in covalent binding when 25-OH-D3 is present |
Data Note: While the azido substitution induces a slight reduction in binding affinity ( KD,app shifts from 0.21 nM to 1.3 nM), the analog retains sufficient specificity to act as a robust photoaffinity label[3].
Experimental Workflow: Self-Validating Photoaffinity Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating competitive binding assay. The inclusion of a competitive displacement step confirms that covalent labeling is strictly localized to the specific 25-OH-D3 binding pocket, rather than resulting from non-specific hydrophobic interactions[3].
Step 1: Reversible Equilibration (Dark Phase)
-
Purify human plasma VDBP and suspend it in a standard physiological buffer (e.g., PBS, pH 7.4).
-
Incubate the protein with tritiated 3-deoxy-3-azido-25-hydroxyvitamin D3 ( 3 H-Az-25-OH-D3) in the strict absence of light to prevent premature azido activation.
-
Causality Check: In a parallel control cohort, co-incubate the sample with a molar excess of unlabeled 25-OH-D3. This saturates the specific binding sites, establishing the baseline for non-specific binding.
Step 2: Scatchard Analysis
-
Separate bound from free ligand using dextran-coated charcoal or a rapid gel filtration spin column.
-
Quantify the reversibly bound 3 H-Az-25-OH-D3 via liquid scintillation counting to calculate the KD,app .
Step 3: UV Photoactivation (Cross-linking)
-
Transfer the equilibrated samples to a quartz cuvette (quartz is required for optimal UV transmittance).
-
Irradiate with short-wavelength UV light (254 nm) for 2 to 5 minutes on ice to prevent the thermal denaturation of VDBP.
-
Mechanistic Action: The UV energy cleaves the azide, generating a nitrene that covalently binds to the nearest amino acid residues within the pocket[2].
Step 4: Validation of Specificity
-
Subject the irradiated samples to denaturing SDS-PAGE. Since the binding is now covalent, the radiolabel will migrate with the VDBP band.
-
Result: The control group (co-incubated with native 25-OH-D3) exhibits a 70–80% reduction in radioactivity at the VDBP band, proving that the azido probe specifically targets the physiological vitamin D binding site[3].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the competitive photoaffinity labeling process, highlighting the transition from reversible equilibrium to irreversible covalent capture.
Workflow comparing reversible binding and UV-activated covalent labeling of VDBP.
References
-
Photoaffinity Labeling of Plasma Proteins - MDPI. Available at:[Link]
-
Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 - Biochemistry (NIH/PubMed). Available at:[Link]
Sources
Validation of 3-Deoxy-3-azido-25-hydroxyvitamin D3 click conjugates
Tracking the pharmacokinetics, receptor dynamics, and localization of 25-hydroxyvitamin D3 (25-OH-D3) presents a unique steric challenge in molecular biology. The binding pockets of both the Vitamin D Binding Protein (VDBP) and the Vitamin D Receptor (VDR) are highly restricted[1]. Direct conjugation of bulky fluorophores to the secosteroid skeleton invariably abolishes receptor affinity. Historically, researchers relied on tritiated ([3H]) ligands, which pose significant radioactive hazards and lack the spatial resolution required for modern cellular imaging[2].
To overcome these limitations, 3-Deoxy-3-azido-25-hydroxyvitamin D3 was engineered as a bioorthogonal probe. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this click-compatible conjugate against legacy alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for robust assay development.
Mechanistic Rationale: The C-3 Bioorthogonal Advantage
The causality behind the design of 3-Deoxy-3-azido-25-hydroxyvitamin D3 lies in the precise structure-activity relationship of the VDBP binding site. The C-3 hydroxyl group of native 25-OH-D3 does not significantly participate in ligand binding, whereas the 25-hydroxyl group is critical[1].
By replacing the C-3 hydroxyl with a compact, linear azido group attached directly to the secosteroid skeleton, the probe retains high binding affinity[1][3]. Crucially, this modification decouples the binding event from the detection event. The small azide footprint allows the probe to dock naturally into the sterically restricted VDBP pocket. Once bound, the azide serves as a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, allowing modular attachment of fluorophores or biotin tags after the biological interaction has occurred[4].
Comparative Performance Analysis
When compared to legacy photoaffinity analogs—such as 25-OH-D3-ANG (azidonitrophenylglycinate) or 25-OH-D3-ANE (azidonitrophenylaminopropyl ether)—the performance gap of the direct C-3 azido modification is substantial. Bulky azidobenzoate substituents at the C-3 position cause massive steric clashes, decreasing binding activity by 104 to 106 -fold[3]. Furthermore, ester-linked analogs like 25-OH-D3-ANG are vulnerable to hydrolysis in basic pH, leading to signal loss during downstream processing[1].
The direct C-3 azido modification circumvents these issues, resulting in only a minimal reduction in affinity (Kd of 1.3 nM compared to 0.21 nM for the native ligand)[2].
Table 1: Quantitative Comparison of 25-OH-D3 Probes
| Probe Variant | Modification Site | Binding Affinity (Kd) | Relative Affinity Loss | Stability & Limitations |
| Native 25-OH-D3 | None | 0.21 nM | N/A | N/A |
| 3-Deoxy-3-azido-25-OH-D3 | C-3 (Direct Azide) | 1.3 nM | ~6-fold | Highly stable; enables bioorthogonal click chemistry |
| 25-OH-D3-ANG | C-3 (Bulky Ester) | > 2000 nM | 104 to 106 -fold | Hydrolytically unstable in basic pH |
| [3H]-25-OH-D3 | Isotopic | 0.21 nM | None | Radioactive hazard; poor spatial resolution |
Workflow Visualization
Fig 1: Bioorthogonal labeling workflow and self-validating competitive displacement assay.
Experimental Validation Protocols (Self-Validating Systems)
A robust bioconjugation workflow must be self-validating. To prove that the fluorescent signal originates from specific receptor binding rather than non-specific lipophilic partitioning, the protocol below pairs a primary labeling workflow with a competitive displacement control[2].
Protocol A: Two-Step Bioorthogonal Labeling (CuAAC)
-
Target Incubation: Incubate live cells or purified VDBP with 10 nM 3-Deoxy-3-azido-25-OH-D3 for 1 hour at 37°C.
-
Causality: The small footprint of the azide allows the probe to dock into the sterically restricted VDBP pocket without interference, preserving native binding kinetics.
-
-
Wash and Fixation: Wash the sample 3x with cold PBS and fix with 4% Paraformaldehyde (PFA) for 15 minutes.
-
Causality: Fixation immobilizes the bound probe-protein complexes, preventing ligand dissociation during the subsequent chemical reaction steps.
-
-
CuAAC Click Reaction: Apply a click cocktail containing 5 µM Alkyne-Fluorophore (e.g., Alexa Fluor 488), 1 mM CuSO4, 5 mM THPTA ligand, and 10 mM Sodium Ascorbate for 30 minutes at room temperature[4].
-
Causality: Sodium ascorbate is required to reduce Cu(II) to the active Cu(I) catalyst. THPTA is a critical water-soluble ligand that stabilizes Cu(I), accelerating the reaction while protecting the biological sample from copper-induced oxidative damage (ROS)[4].
-
-
Signal Readout: Wash extensively with PBS containing 0.1% Tween-20 to remove unreacted fluorophore, then analyze via flow cytometry or fluorescence microscopy.
Protocol B: Competitive Displacement (Specificity Validation)
-
Target Saturation: Pre-incubate a parallel control sample with a 100-fold molar excess (1 µM) of native 25-OH-D3 for 30 minutes prior to probe introduction.
-
Causality: This saturates all specific VDBP/VDR binding sites with the native ligand, leaving only non-specific lipophilic sites available.
-
-
Probe Introduction: Add 10 nM 3-Deoxy-3-azido-25-OH-D3 to the saturated system and incubate for 1 hour.
-
Click and Quantify: Perform the CuAAC reaction exactly as described in Protocol A.
-
Causality: A true specific interaction will show a 70–80% reduction in fluorescent signal compared to the uncompeted sample, validating that the azido-probe targets the exact same binding pocket as the native ligand and cannot displace it when outcompeted[2].
-
References
- Kutner, A. "Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein." NASA Technical Reports Server (NTRS).
- MDPI. "Photoaffinity Labeling of Plasma Proteins." MDPI.
- Link, R. P., et al. "Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3.
- Interchim. "Click Chemistry (Azide / alkyne reaction)." Interchim BioScience.
Sources
A Comparative Guide to the HPLC Purity Analysis of 3-Deoxy-3-azido-25-hydroxyvitamin D3
In the landscape of novel therapeutics, vitamin D analogues are a subject of intense investigation for their potential in treating a range of conditions, from psoriasis to various cancers. The synthesis of novel analogues, such as 3-Deoxy-3-azido-25-hydroxyvitamin D3, represents a significant step forward in this field. However, the journey from synthesis to clinical application is paved with rigorous analytical challenges, chief among them being the verification of purity. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, offering the resolution and sensitivity required to ensure the safety and efficacy of these potent compounds.[1][2]
This guide provides an in-depth, experience-driven comparison of HPLC-based methodologies for the purity analysis of 3-Deoxy-3-azido-25-hydroxyvitamin D3. We will delve into the rationale behind method development, compare its performance against alternative technologies, and provide a robust, validated protocol for immediate application in a research or quality control setting.
The Analyte: Understanding 3-Deoxy-3-azido-25-hydroxyvitamin D3
The structure of 3-Deoxy-3-azido-25-hydroxyvitamin D3, a synthetic analogue of the hormonal form of vitamin D3, presents unique analytical considerations. The replacement of the C-3 hydroxyl group with an azido (-N3) group significantly alters the molecule's polarity. While the overall structure remains highly hydrophobic, the azido group introduces a different electronic and steric profile compared to the parent compound, which can influence its interaction with chromatographic stationary phases.[3][4]
Furthermore, like all vitamin D secosteroids, this analogue contains a conjugated triene system, which is its primary chromophore, making UV-Vis detection a straightforward choice.[5][6][7] The maximum absorbance is typically found around 265 nm.[6][7][8] However, this same triene system is susceptible to photo-isomerization, necessitating careful handling of samples to avoid the formation of pre-vitamin D and other isomers that could complicate the purity profile.[9][10]
HPLC Method Development: A Rational Approach
The development of a stability-indicating HPLC method is paramount. The goal is to separate the main compound from process-related impurities, synthetic by-products, and potential degradants. Reversed-phase HPLC (RP-HPLC) is the most widely used mode for pharmaceutical analysis, accounting for approximately 75% of all HPLC methods due to its versatility and reproducibility.[1] It is the logical starting point for this analogue.
// Connections A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#EA4335"]; G -> H [color="#EA4335"]; H -> I [color="#34A853"]; } Caption: Workflow for HPLC method development and validation.
1. Column Selection: The Workhorse C18
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase.[11][12] Given the non-polar, steroidal backbone of the vitamin D analogue, a C18 (octadecylsilane) column is the standard and most effective choice.[1][13] These columns provide strong hydrophobic retention for such molecules. For high-resolution separations of closely related impurities, a column with a smaller particle size (e.g., <3 µm) and a length of 100-150 mm is ideal.
2. Mobile Phase Optimization: Balancing Retention and Selectivity
The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[13]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[13] For vitamin D analogues, ACN often provides better peak shape and lower UV cutoff. Methanol, however, can offer different selectivity, which can be advantageous for resolving critical impurity pairs. A systematic evaluation of both is recommended.
-
Elution Mode: A gradient elution, where the concentration of the organic modifier is increased over time, is typically necessary.[11] This approach ensures that both less-retained polar impurities and highly-retained non-polar impurities are eluted within a reasonable timeframe with good peak shape. An initial mobile phase composition of 60-70% ACN in water, ramping up to 95-100% ACN, is a good starting point.
-
Additives: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is often beneficial. It can suppress the ionization of residual silanols on the silica-based stationary phase, leading to sharper, more symmetrical peaks.
3. Detection
As established, the conjugated diene system allows for sensitive UV detection at approximately 265 nm.[7][8] Employing a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. This allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.
// Mobile Phase MobilePhase [label="Mobile Phase (Polar)\n(e.g., Acetonitrile/Water) →", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Relationships Impurity -> MobilePhase [style=invis]; Analyte -> C18_4 [style=dashed, arrowhead=normal, color="#EA4335", label="Hydrophobic Interaction", fontsize=8, fontcolor="#202124"];
// Invisible edges for layout C18_1 -> C18_2 -> C18_3 -> C18_4 -> C18_5 -> C18_6 -> C18_7 -> C18_8 [style=invis]; } Caption: RP-HPLC separation based on hydrophobic interactions.
Comparative Analysis: HPLC vs. Alternative Techniques
While RP-HPLC is the gold standard, it is essential to understand its performance in the context of other modern analytical techniques.
| Technique | Principle | Resolution | Speed | Solvent Consumption | Key Advantage for Vitamin D Analogs |
| HPLC (High-Performance Liquid Chromatography) | Partitioning between a liquid mobile phase and a solid stationary phase.[1] | Good to Excellent | Moderate (15-30 min) | High | Robust, widely available, and well-understood for purity and stability testing.[2] |
| UPLC/UHPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses columns with <2 µm particles, requiring higher pressures. | Excellent | Fast (2-10 min) | Low | Significant improvement in speed and resolution, allowing for higher throughput.[14] |
| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (typically CO2) as the mobile phase.[14][15] | Excellent | Very Fast (<5 min) | Very Low (Organic) | Superior for separating stereoisomers, which are common impurities in vitamin D synthesis.[14] |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | HPLC/UPLC coupled to a mass spectrometer.[16][17] | Same as LC | Same as LC | Same as LC | The "gold standard" for identification and quantification at very low levels; essential for impurity characterization.[16][17] |
Expert Insights:
-
HPLC to UPLC/UHPLC: The transition from HPLC to UPLC is a logical step for labs requiring higher throughput. The fundamental separation principles are the same, allowing for straightforward method transfer. The primary benefit is a dramatic reduction in run time and solvent usage without sacrificing, and often improving, resolution.[14]
-
The Role of SFC: Supercritical Fluid Chromatography (SFC) is a powerful orthogonal technique.[18] Because its separation mechanism differs from RP-HPLC, it can often resolve impurities that co-elute in a reversed-phase method. Its particular strength in chiral and isomeric separations makes it highly valuable during process development when complex impurity profiles are common.[14]
-
When to Use LC-MS: For routine purity analysis where impurities are known, HPLC-UV is sufficient and cost-effective. However, during development, when unknown peaks appear (e.g., in forced degradation studies), coupling the LC system to a mass spectrometer is non-negotiable. MS provides the mass-to-charge ratio, which is critical for identifying the molecular weight of impurities and elucidating their structures.[16][17]
Self-Validating Experimental Protocol: RP-HPLC Purity of 3-Deoxy-3-azido-25-hydroxyvitamin D3
This protocol is designed to be robust and self-validating, incorporating system suitability checks to ensure reliable performance.
1. Materials and Reagents
-
Reference Standard: 3-Deoxy-3-azido-25-hydroxyvitamin D3 (≥98% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)
-
Additive: Formic Acid (LC-MS Grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic Conditions
-
Instrument: HPLC or UPLC system with a Diode Array Detector (DAD/PDA).
-
Column: C18, 2.7 µm, 4.6 x 100 mm (or equivalent)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm (Bandwidth: 4 nm); Reference: 360 nm (Bandwidth: 20 nm)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 70 15.0 95 18.0 95 18.1 70 | 22.0 | 70 |
3. Sample Preparation
-
Reference Standard Stock (100 µg/mL): Accurately weigh ~2.5 mg of the reference standard into a 25 mL amber volumetric flask. Dissolve and dilute to volume with the sample diluent. Protect from light.
-
Working Standard (10 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with sample diluent in an amber volumetric flask.
-
Sample Preparation (10 µg/mL): Prepare the test sample at the same target concentration as the working standard using the sample diluent.
4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.
-
Theoretical Plates (N): > 5000 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.
5. Analysis and Calculation
-
Inject the sample solution.
-
Identify the peak for 3-Deoxy-3-azido-25-hydroxyvitamin D3 based on the retention time of the reference standard.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.
% Impurity = (Area_impurity / Area_total) x 100
6. Data Interpretation and Trustworthiness The DAD is critical for ensuring the trustworthiness of the results. For the main peak, the peak purity algorithm (available in most chromatography data systems) should be applied. A purity angle less than the purity threshold indicates that the peak is spectrally homogeneous and not co-eluting with an impurity. This self-validating check is essential for a reliable purity assessment.
Conclusion
The purity analysis of novel drug candidates like 3-Deoxy-3-azido-25-hydroxyvitamin D3 is a multi-faceted challenge that demands a robust and well-justified analytical strategy. While UPLC and SFC offer significant advantages in speed and specialized selectivity, a well-developed RP-HPLC method remains the cornerstone for reliable, routine purity assessment in most research and quality control laboratories. The provided protocol, grounded in the fundamental principles of chromatography and incorporating modern system suitability and peak purity checks, offers a validated starting point for researchers. For definitive impurity identification and characterization, the hyphenation of this liquid chromatography method with mass spectrometry is the indispensable next step.
References
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
-
Phenomenex. Reversed Phase HPLC Columns.
-
Walker, J.M. (1984). Reversed-Phase High-Performance Liquid Chromatography. In: The Protein Protocols Handbook. Springer Protocols Handbooks.
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Fallas, C. (2018). How Reversed-Phase Liquid Chromatography Works. LCGC International.
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Wikipedia. Reversed-phase chromatography.
-
Jenkins, K. et al. (2018). Analysis of multiple vitamin D metabolites by ultra-performance supercritical fluid chromatography-tandem mass spectrometry (UPSFC-MS/MS). CORE.
-
Mitova, M. et al. (2016). HPLC method for measuring the circulating levels of 25-hydroxy vitamin D: Validation and comparison with ID LC/MS/MS and immunoassay. OAText.
-
Pater, A. et al. (2021). Vitamin D: Current Challenges between the Laboratory and Clinical Practice. PMC.
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Herrero, M. et al. (2022). Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry.
-
Volmer, D.A. et al. (2018). Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice. The Journal of the American Osteopathic Association.
-
LCGC International. (2013). HPLC Analysis Shows Vitamin D Supplement Potency Varies Widely from Label.
-
Aksnes, L. (1992). A simplified high-performance liquid chromatographic method for determination of vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 in human serum. PubMed.
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Khan, K.M. et al. (2017). Problems in Commercial Kits of 25-Hydroxy Vitamin D and the Development of Simple, Robust and Faster HPLC Method. Oxford Academic.
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Chocholous, M. et al. (2017). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. PMC.
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Agilent Technologies. (2019). Analysis of Vitamins Using an SFC/UHPLC Hybrid System with a Triple Quadrupole LC/MS for Quantification.
-
Reddy, G.S. et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. Scirp.org.
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Waters Corporation. Determination of Vitamin D and Previtamin D in Food Products.
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Phillips, K.M. et al. (2011). INTERLABORATORY TRIAL FOR MEASUREMENT OF VITAMIN D AND 25(OH)D IN FOODS AND A DIETARY SUPPLEMENT USING LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. PMC.
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Ullah, I. et al. (2024). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. MDPI.
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Geng, L. et al. (2020). Determination of vitamin D3 in daily oily supplements by a two-dimensional supercritical fluid chromatography-liquid chromatography-mass spectrometry system. PubMed.
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Khan, A. (2009). Clinical Analysis of Vitamin D and Metabolites. Baqai Journal of Health Sciences.
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ResearchGate. UV-Vis spectra of (a) Vitamin D2 (Ergocalciferol) and (b) D3 (Cholecalciferol).
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Rahman, M.M. et al. (2019). A Simple and Alternative UV Spectrometric Method for the Estimation of Vitamin D3. EMAN RESEARCH PUBLISHING.
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Chetwyn, N.P. (2012). Assay for ppm Levels of Azide in Drug Substances. LCGC International.
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Khan, S. et al. (2023). Accelerated Stability Indicating: Method Development of UV-Visible Spectrophotometric Analysis and its Validation for Vitamin-D3. HS Publishing.
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FDA. (2008). REVIEW MEMORANDUM.
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Sancataldo, G. et al. (2024). Unveiling the Potential of Vitamin D3 Orodispersible Films: A Comprehensive FTIR and UV–Vis Spectroscopic Study. MDPI.
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Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry.
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ResearchGate. HPLC traces showing improvement on azido modification.
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Vezenkov, L. et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC.
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Xie, Y. et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC.
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Xie, Y. et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters.
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Comparative NMR Characterization and Functional Validation of 3-Deoxy-3-azido-25-hydroxyvitamin D3
Strategic Context & Application Overview
In the study of secosteroid transport and receptor dynamics, photoaffinity labeling has emerged as a critical tool for mapping binding pockets. 3-Deoxy-3-azido-25-hydroxyvitamin D3 (Az-25-OH-D3) is a highly specialized photoactivatable analog of 25-hydroxyvitamin D3 (calcifediol), the major circulating form of Vitamin D[1].
As a Senior Application Scientist, I frequently evaluate the structural integrity and binding efficacy of derivatized ligands. The strategic advantage of Az-25-OH-D3 lies in the direct attachment of the photoreactive azido substituent to the C-3 position of the A-ring. Because the C-3 position is highly tolerant to modification without completely abolishing ligand-protein interactions, this analog avoids the severe steric hindrance introduced by bulkier azidobenzoate groups[2].
However, synthesizing this compound requires rigorous analytical validation. The replacement of a hydroxyl group (-OH) with an azido group (-N3) is prone to stereochemical inversion or elimination side-reactions. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy is the non-negotiable gold standard for confirming both the regiochemistry and the stereochemical retention/inversion at the C-3 position.
Comparative Performance: Az-25-OH-D3 vs. Native 25-OH-D3
Before diving into the structural characterization, it is essential to establish why this specific analog is used over alternatives. When evaluating photoaffinity labels, the primary metric of success is the retention of binding affinity compared to the native ligand.
Extensive Scatchard analysis demonstrates that Az-25-OH-D3 competes for the exact same binding site on the human Vitamin D Binding Protein (VDBP) as native 25-OH-D3[3]. While the azido substitution does incur a minor thermodynamic penalty, the analog retains exceptional low-nanomolar affinity, making it vastly superior to C-3 azidobenzoate derivatives, which suffer a 104
- to 106 -fold decrease in binding activity[2].
Table 1: Comparative Binding and Photolabeling Performance
ParameterNative 25-OH-D33-Deoxy-3-azido-25-OH-D3C-3 Azidobenzoate DerivativesBinding TargetVDBP / VDRVDBP / VDRVDBP / VDRApparent KD (VDBP)0.21 nM1.3 nM> 10,000 nMAffinity ReductionBaseline (1x)~6-fold reduction 104 106 -fold reductionReversible Binding (Dark)Yes (100%)Yes (12% of total pool)MinimalCovalent CrosslinkingNoneYes (~3% upon UV exposure)Yes (but poor targeting)Activation WavelengthN/A254 nm (Short-wave UV)254 nm / 300 nm Data supported by competitive binding assays and UV-irradiation crosslinking studies[3],[2]. Mechanism A Az-25-OH-D3 (Ligand) C Reversible Complex (Dark Conditions) A->C KD = 1.3 nM B Vitamin D Binding Protein (VDBP) B->C D UV Irradiation (254 nm, 5 min) C->D Photoactivation E Nitrene Intermediate (Highly Reactive) D->E N2 Release F Covalent Crosslink (Irreversible Binding) E->F C-H Insertion Photoaffinity labeling mechanism of VDBP using Az-25-OH-D3 and UV irradiation.
NMR Characterization: Validating the Azido Substitution
The synthesis of Az-25-OH-D3 typically involves the activation of the C-3 hydroxyl group of 25-OH-D3 (e.g., via tosylation or an Appel reaction) followed by nucleophilic displacement using sodium azide ( NaN3 )[4]. Because secosteroids are conformationally flexible in the A-ring, confirming the success of this substitution relies heavily on 1H and 13C NMR spectroscopy.
The Causality of NMR Shifts
-
13 C NMR (The Definitive Marker): The most diagnostic signal is the C-3 carbon. In native 25-OH-D3, the electronegative oxygen of the hydroxyl group deshields the C-3 carbon, placing its resonance at approximately 69.2 ppm (in CDCl3 ). The azido group ( −N3 ), being a pseudo-halogen and less electronegative than oxygen, increases the magnetic shielding around the C-3 nucleus. Consequently, a successful azidation is definitively proven by an upfield shift of the C-3 carbon to approximately 60.5 - 62.0 ppm .
-
1 H NMR (Stereochemical Confirmation): The C-3 proton ( H−3 ) in the native compound appears as a broad multiplet near 3.95 ppm . Upon azidation, this proton shifts upfield to approximately 3.40 - 3.60 ppm . Furthermore, the coupling constants ( J -values) of the H−3 multiplet are critical for determining if the azidolysis proceeded via SN2 inversion (yielding the 3α -azido epimer) or retention (yielding the 3β -azido epimer). A change in the half-band width of the H−3 signal indicates a shift in the equatorial/axial preference of the A-ring[4].
Table 2: Comparative NMR Spectral Data ( CDCl3 , 400 MHz)
| Structural Feature | Native 25-OH-D3 | 3-Deoxy-3-azido-25-OH-D3 | Causality / Diagnostic Value |
| 13 C: C-3 Carbon | ~69.2 ppm | ~61.5 ppm | Upfield shift confirms replacement of -OH with less electronegative -N3. |
| 13 C: C-25 Carbon | ~71.1 ppm | ~71.1 ppm | Remains unchanged; confirms the side-chain tertiary alcohol is intact. |
| 1 H: C-3 Proton | ~3.95 ppm (m) | ~3.50 ppm (m) | Upfield shift confirms azidation; multiplet shape dictates α/β stereochemistry. |
| 1 H: C-19 Protons (Exocyclic) | 4.82, 5.05 ppm (bs) | 4.85, 5.08 ppm (bs) | Confirms the intact triene system (no isomerization to isotachysterol). |
| IR Spectroscopy (Auxiliary) | 3400 cm−1 (broad, -OH) | 2100 cm−1 (sharp, -N3) | Orthogonal validation of the azide functional group[2]. |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis, NMR acquisition, and functional application of the compound.
Protocol A: Synthesis and Purification Workflow
-
Activation: Dissolve 25-hydroxyvitamin D3 in anhydrous pyridine. Add p-toluenesulfonyl chloride (TsCl) at 0°C. Stir for 24 hours to yield the 3-O-tosylate intermediate.
-
Azidolysis: Dissolve the crude tosylate in anhydrous N,N-dimethylformamide (DMF). Add an excess of Sodium Azide ( NaN3 ) and heat to 80°C for 4 hours. Note: This step typically proceeds via SN2 inversion. If the 3β stereochemistry is strictly required, a double-inversion sequence (e.g., Appel bromination followed by azidolysis) must be employed[4].
-
Extraction: Quench with water and extract using diethyl ether. Wash the organic layer with brine, dry over MgSO4 , and concentrate under reduced pressure.
-
HPLC Purification: Purify the crude mixture using reverse-phase HPLC (C18 column) with an isocratic elution of Methanol/Water (90:10). Monitor at 265 nm (characteristic UV absorbance of the conjugated triene).
Synthesis and NMR validation workflow for 3-Deoxy-3-azido-25-hydroxyvitamin D3.
Protocol B: NMR Acquisition & Validation
-
Sample Preparation: Dissolve 5-10 mg of the HPLC-purified Az-25-OH-D3 in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS as an internal standard.
-
Instrument Parameters: Acquire spectra on a 400 MHz or 600 MHz NMR spectrometer. For 1H NMR, use a standard 30° pulse with a 2-second relaxation delay. For 13C NMR, utilize proton decoupling (WALTZ-16) with a minimum of 1,024 scans to ensure adequate signal-to-noise ratio for the quaternary carbons.
-
Data Analysis: Verify the absence of the ~69 ppm 13C signal and the emergence of the ~61.5 ppm signal. Confirm the triene system remains intact by integrating the exocyclic methylene protons at C-19 (4.85 and 5.08 ppm).
Protocol C: Photoaffinity Labeling of VDBP
-
Incubation: Incubate purified human plasma VDBP (1 μM ) with tritiated [ 3H ]-Az-25-OH-D3 (10 nM) in a phosphate-buffered saline (PBS) solution at 4°C for 2 hours in complete darkness to allow reversible equilibrium binding[3].
-
UV Irradiation: Transfer the sample to a quartz cuvette. Irradiate using a short-wavelength UV lamp (254 nm) at a distance of 5 cm for exactly 5 minutes on ice. Causality: 254 nm light efficiently cleaves the azide to release N2 gas, generating a highly reactive singlet nitrene that rapidly inserts into adjacent C-H or N-H bonds within the VDBP binding pocket.
-
Analysis: Resolve the crosslinked protein using SDS-PAGE and quantify the covalent incorporation via fluorography or liquid scintillation counting[1].
References
-
Photoaffinity Labeling of Plasma Proteins MDPI - Pharmaceuticals[Link][1]
-
Photoaffinity labeling of serum vitamin D binding protein by 3-deoxy-3-azido-25-hydroxyvitamin D3 Biochemistry (PubMed / ACS Publications)[Link][3]
-
Photoactivable analogs for labeling 25-hydroxyvitamin D3 serum binding protein and for 1,25-dihydroxyvitamin D3 intestinal receptor protein Bioorganic Chemistry (NASA Technical Reports Server)[Link][2]
-
Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior Beilstein Journal of Organic Chemistry[Link][4]
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A Comprehensive Guide to the Safe Handling of 3-Deoxy-3-azido-25-hydroxyvitamin D3
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Deoxy-3-azido-25-hydroxyvitamin D3. This potent, dual-hazard compound demands rigorous adherence to specialized handling protocols due to the combined risks associated with its organic azide functionality and its nature as a highly potent Vitamin D analog. This guide is structured to provide a deep, causal understanding of the necessary precautions, ensuring a self-validating system of safety for all laboratory operations.
Hazard Identification and Inherent Risks
3-Deoxy-3-azido-25-hydroxyvitamin D3 presents a significant dual-hazard profile that must be thoroughly understood before any handling occurs. The risks are not merely additive; they create a unique safety challenge requiring integrated control measures.
1.1. The Organic Azide Moiety: A High-Energy Functional Group
The 3-azido group classifies this molecule as an organic azide, a class of compounds known for being energetically unstable.[1] Both organic and inorganic azides can be sensitive to heat and shock, with the potential to decompose explosively with minimal energy input.[1][2]
-
Shock and Friction Sensitivity: Activities causing friction, such as grinding, scratching with metal spatulas, or using ground glass joints, can initiate explosive decomposition.[2][3]
-
Thermal and Light Sensitivity: Organic azides can decompose upon exposure to heat or light.[4] Purification techniques involving high temperatures, such as distillation or sublimation, are strictly forbidden.[3][4]
-
Reactivity with Metals and Acids: Azides can react with heavy metals (e.g., lead, copper, silver, iron) often found in plumbing or on spatulas, to form highly explosive, shock-sensitive metal azide salts.[2][5] Contact with acids can generate hydrazoic acid, an extremely toxic and explosive gas with toxicity similar to hydrogen cyanide.[2]
-
Incompatible Solvents: Halogenated solvents like dichloromethane and chloroform must be avoided, as they can react to form dangerously unstable di- and tri-azidomethane.[2][4]
1.2. The Vitamin D Analog Core: A Highly Potent Pharmaceutical Ingredient (HPAPI)
As a derivative of 25-hydroxyvitamin D3, this compound is expected to be a highly potent active pharmaceutical ingredient (HPAPI). HPAPIs are pharmacologically active at very low doses, meaning that even minute, unintentional exposures can pose significant health risks.[6] The primary routes of exposure are inhalation of aerosols or dust, direct skin absorption, and accidental ingestion.[7]
-
High Toxicity: The parent compound, 25-hydroxyvitamin D3, is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[8] It can cause damage to organs through prolonged or repeated exposure.[8][9] While specific toxicological data for the 3-azido derivative is scarce, it must be handled with the assumption of similar or greater potency.
-
Occupational Exposure Limits (OELs): For potent compounds, the goal is to minimize worker exposure by maintaining workplace concentrations below a pre-determined OEL.[10] All handling procedures must be designed to contain the compound and prevent its release into the work environment.[10][11]
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach combining robust engineering controls with meticulous use of specialized PPE is mandatory. The primary focus is containment to minimize all potential routes of exposure.[10][12]
2.1. Mandatory Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to control exposure to dust and vapors.[2][3][13]
-
Blast Shield: Due to the explosive risk of the azide group, a blast shield must be positioned between the experiment and the researcher inside the fume hood. The fume hood sash should be kept as low as possible.[1][2]
-
Designated Work Area: A specific area within the lab should be designated for handling this compound. The area must be clearly marked with warning signs indicating the presence of a potent and potentially explosive substance.[1]
-
Ventilated Enclosures for Weighing: For weighing solid material, a vented balance safety enclosure or a glove box is highly recommended to prevent the release of fine powders.[6]
2.2. Personal Protective Equipment (PPE) Protocol
Standard laboratory PPE is insufficient. A comprehensive PPE ensemble is required to create a barrier between the researcher and the compound.[14]
| Task | Required Personal Protective Equipment (PPE) |
| All Operations | Primary Gloves: Two pairs of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[15] The outer glove should be changed immediately upon suspected contamination or every 30-60 minutes. |
| Gown: A disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or a similar non-permeable material.[15][16] Standard lab coats are prohibited as they are absorbent. | |
| Eye/Face Protection: ANSI-rated safety goggles and a full-face shield, or a full-face respirator.[13][15][17] | |
| Handling Solids (Weighing, Transfers) | Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of aerosolized powder.[16] For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) should be considered.[18] |
| Additional Protection: Disposable head, hair, and shoe covers.[15] | |
| Handling Solutions | Respiratory Protection: A respirator is still recommended, especially if there is a risk of aerosol generation. |
Safe Handling Procedures: A Step-by-Step Guide
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a fume hood.
-
Label: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings (e.g., "Toxic," "Explosive Risk," "Potent Compound").[4]
-
Store: Store in a cool, dark, and dry location, such as a freezer (-20°C is recommended).[1][19] The storage area must be away from heat sources, light, acids, metals, and halogenated solvents.[5] Use a secondary container to prevent spills.[2]
3.2. Weighing Solid Compound
-
Prepare Hood: Decontaminate the fume hood work surface. Place a plastic-backed absorbent liner on the surface. Position a blast shield.
-
Don PPE: Wear the full PPE ensemble for handling solids, including double gloves, a non-permeable gown, face shield, and respirator.
-
Use Proper Tools: Use only non-metallic (plastic or ceramic) spatulas and weigh boats.[3][4] NEVER use metal spatulas.
-
Transfer Carefully: Weigh the desired amount in a tared container inside a ventilated balance enclosure or fume hood. Handle the solid gently to avoid creating dust or generating friction.[2]
-
Clean Up: After weighing, carefully wipe the spatula and work surface with a damp cloth (wetted with 70% ethanol or a basic solution, pH >9) to capture any residual powder.[3][20] Dispose of all contaminated disposables as hazardous azide waste.
3.3. Reaction Setup and Execution
-
Dry Run: Conduct a dry run of the procedure without the azide compound to identify any potential safety issues.[1][2]
-
Use Smallest Amount: Always use the smallest possible quantity of the azide for your experiment.[1][2]
-
Glassware: Use specialized glassware that does not have ground glass joints, or use rubber septa.[2][3] Standard ground glass joints can create friction and initiate decomposition.
-
Solvent Choice: Ensure reaction solvents are not halogenated (e.g., CH2Cl2, CHCl3).[4]
-
Monitoring: Monitor the reaction closely for any signs of decomposition, such as unexpected gas evolution or a rapid temperature increase.[19] Never leave the reaction unattended.
-
Work-up: Quench the reaction carefully before work-up. Purification should be limited to techniques like extraction, precipitation, or low-temperature chromatography.[3][4] Avoid concentrating solutions to dryness on a rotary evaporator unless the stability of the compound in solution has been thoroughly established.[3]
Emergency Procedures
4.1. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and tepid water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]
4.2. Spill Management
A dedicated spill kit must be available in all areas where the compound is handled.[22]
-
Small Spill (<250 mg solid or <250 mL solution):
-
Alert others in the area and restrict access.
-
Wearing full PPE, gently cover the spill. For solids, cover with paper towels and wet them with a basic solution (pH > 9) to prevent dust from becoming airborne.[3] For liquids, use a non-reactive absorbent material.
-
Carefully collect all contaminated materials using non-metallic tools and place them in a clearly labeled, dedicated container for azide waste.[3]
-
Decontaminate the spill area thoroughly (see Section 5.2).
-
-
Large Spill or Any Spill Outside a Fume Hood:
Waste Disposal and Decontamination
Improper disposal is a major source of azide-related incidents. Never dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][5]
5.1. Waste Segregation and Disposal
| Waste Stream | Collection and Disposal Procedure |
| Solid Waste | All contaminated solids (gloves, gowns, weigh paper, absorbent pads) must be placed in a dedicated, clearly labeled, non-metallic hazardous waste container designated solely for "Azide Waste."[2][3][4] |
| Liquid Waste | Collect all azide-containing solutions (reaction mixtures, washes, purification fractions) in a dedicated, labeled hazardous waste container. Keep the pH of the waste basic if possible and store away from acids.[4] |
| Sharps | Contaminated needles, syringes, or glass pipettes must be placed in a puncture-proof sharps container that is also labeled as "Azide Waste." |
| Empty Containers | Empty containers that held the pure compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous waste.[2] |
5.2. Decontamination
-
Equipment and Glassware: All non-disposable items must be decontaminated. A common method is to rinse the item with a dilute solution of ceric ammonium nitrate or nitrous acid (prepared by reacting sodium nitrite with an acid) to destroy the azide, followed by a thorough water and solvent rinse.[19] This must be done in a fume hood.
-
Work Surfaces: Decontaminate surfaces first with a basic solution (pH > 9 buffer) to neutralize any potential hydrazoic acid, followed by 70% ethanol.[3]
-
Validation: For potent compounds, cleaning procedures should be validated to ensure that residual API levels are below established safety limits.[11][23]
Workflow and Control Points Visualization
The following diagram outlines the critical steps and control points for safely handling 3-Deoxy-3-azido-25-hydroxyvitamin D3.
Caption: Workflow for handling 3-Deoxy-3-azido-25-hydroxyvitamin D3.
References
-
Wayne State University. (n.d.). Azides. Office of Environmental Health and Safety. Retrieved from [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. UCD Safety, Insurance, Risk and Compliance. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sodium azide. Safety Services. Retrieved from [Link]
-
Princeton University. (n.d.). Azide Compounds. Environmental Health and Safety. Retrieved from [Link]
-
American Conference of Governmental Industrial Hygienists. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Retrieved from [Link]
-
Organic Syntheses. (2010, January 25). Working with Hazardous Chemicals. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Azides. Occupational Health, Safety & Environment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. U.S. Department of Labor. Retrieved from [Link]
-
Barrau, E., & Jones, O. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
CordenPharma. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Retrieved from [Link]
-
Canadian Centre for Applied Research in Cancer Control. (n.d.). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]
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IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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ACS Publications. (n.d.). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. U.S. Department of Labor. Retrieved from [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
